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  • Product: Benzofuro[3,2-c]pyridin-1(2h)-one
  • CAS: 26956-45-6

Core Science & Biosynthesis

Foundational

Synthesis of the Benzofuro[3,2-c]pyridin-1(2H)-one Scaffold: An In-Depth Technical Guide

Executive Summary The benzofuro[3,2-c]pyridine scaffold represents a privileged heterocyclic core with profound implications in medicinal chemistry and materials science. Structurally analogous to biologically active qui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuro[3,2-c]pyridine scaffold represents a privileged heterocyclic core with profound implications in medicinal chemistry and materials science. Structurally analogous to biologically active quinolines, isoquinolines, and benzofurans, compounds harboring this tricyclic system exhibit diverse pharmacological profiles, including antihypertensive and potential antipsychotic activities[1]. The synthesis of its oxidized derivative, benzofuro[3,2-c]pyridin-1(2H)-one, is a critical gateway for accessing a wide array of functionalized furopyridines, cross-coupling precursors, and metal-organic coordination complexes[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. Herein, we dissect the mechanistic rationale, the causality behind reagent selection, and the implementation of self-validating experimental protocols to ensure high-fidelity construction of this vital scaffold.

Mechanistic Pathways: Strategic Approaches to the Scaffold

The construction of the benzofuro[3,2-c]pyridin-1(2H)-one core typically necessitates the fusion of the pyridone ring onto a pre-existing benzofuran system. Two primary, field-proven synthetic routes are utilized depending on the starting materials and desired substitution patterns.

Route A: The Doebner-Curtius-Electrocyclization Cascade

This classical and highly robust approach builds the pyridone ring via a thermally induced intramolecular cyclization[2],[1].

  • Doebner Condensation : 1-Benzofuran-2-carbaldehyde undergoes a Knoevenagel-type condensation with malonic acid. Piperidine acts as a basic catalyst to generate the enolate of malonic acid, which attacks the aldehyde. Subsequent decarboxylation yields (E)-3-(1-benzofuran-2-yl)propenoic acid.

  • Acyl Azide Formation : The carboxylic acid is activated to an acyl chloride and reacted with sodium azide.

  • Curtius Rearrangement & Cyclization : Heating the acyl azide triggers the expulsion of nitrogen gas, forming a highly reactive isocyanate intermediate. The thermal energy overcomes the activation barrier for a 6π-electrocyclization, followed by tautomerization to yield the thermodynamically stable benzofuro[3,2-c]pyridin-1(2H)-one[1].

RouteA_Mechanism A 1-Benzofuran-2-carbaldehyde + Malonic Acid B (E)-3-(1-Benzofuran-2-yl)propenoic acid (Doebner Condensation) A->B Pyridine, Piperidine 8h, Steam Bath C Acyl Azide Intermediate (Activation + NaN3) B->C 1. SOCl2 2. NaN3, 0 °C D Isocyanate Intermediate (Curtius Rearrangement, -N2) C->D Diphenyl Ether 250 °C E [1]Benzofuro[3,2-c]pyridin-1(2H)-one (6π-Electrocyclization) D->E Intramolecular Cyclization & Tautomerization

Synthetic workflow of the Doebner-Curtius-Electrocyclization cascade for Route A.

Route B: Enamine Transamination and N-Oxide Hydrolysis

An alternative orthogonal strategy leverages the reactivity of 2-methylbenzofuran derivatives, avoiding the use of hazardous azide intermediates[3].

  • Enamine Formation : Heating a 2-methyl-3-acylbenzofuran with dimethylformamide diethylacetal (DMF-DMA) exploits the enhanced acidity of the 2-methyl protons, yielding a 2-(dimethylaminovinyl) intermediate.

  • Transamination & Cyclodehydration : Reaction with hydroxylamine hydrochloride initiates a transamination, expelling dimethylamine to form an N-hydroxyenamine. Subsequent intramolecular attack of the hydroxylamine nitrogen on the C3-acyl group, followed by dehydration, affords the benzofuro[3,2-c]pyridine N-oxide[3].

  • Hydrolysis : Acid-catalyzed hydrolysis of the N-oxide at elevated temperatures converts the system into the final lactam[3].

RouteB_Mechanism A 2-Methyl-3-acylbenzofuran B 2-(Dimethylaminovinyl)-3-acylbenzofuran (Enamine Formation) A->B DMF-DMA Reflux, 4h C N-Hydroxyenamine Intermediate (Transamination) B->C NH2OH·HCl - HN(CH3)2 D Benzofuro[3,2-c]pyridine N-oxide (Cyclodehydration) C->D Intramolecular Attack - H2O E Benzofuro[3,2-c]pyridin-1(2H)-one (Acidic Hydrolysis) D->E HCl (aq) Heat

Mechanistic pathway for the enamine transamination and N-oxide hydrolysis approach.

Experimental Protocols (Self-Validating Systems)

The following protocols detail the execution of Route A , which is the most widely adopted method for unsubstituted core synthesis[2],[1].

Protocol 1: Synthesis of (E)-3-(1-Benzofuran-2-yl)propenoic acid
  • Causality: Piperidine is selected as a secondary amine catalyst because it efficiently forms an iminium ion intermediate with the aldehyde, significantly lowering the activation energy for the nucleophilic attack by malonic acid compared to standard base catalysis. Pyridine acts as both a solvent and a proton sink.

  • Procedure:

    • Charge a 250 mL round-bottom flask with 1-benzofuran-2-carbaldehyde (5.1 g, 35 mmol) and malonic acid (3.7 g, 35 mmol)[1].

    • Add pyridine (39.3 mL) as the solvent and piperidine (1.7 mL) as the catalyst[1].

    • Heat the mixture on a steam bath for 8 hours.

    • Validation Check: Monitor the reaction for CO₂ evolution. The cessation of gas bubbling serves as a macroscopic, self-validating indicator that the decarboxylation step is complete.

    • Pour the reaction mixture onto crushed ice to precipitate the crude product.

    • Acidify the aqueous mixture with 0.5 M hydrochloric acid to pH ~2 to ensure complete protonation of the carboxylic acid[2].

    • Filter the resulting white precipitate, wash with cold water, and recrystallize from ethanol.

Protocol 2: One-Pot Curtius Rearrangement and Cyclization
  • Causality: Diphenyl ether is the solvent of choice due to its high boiling point (259 °C) and excellent thermal stability. It provides the necessary thermal energy to drive the 6π-electrocyclization of the isocyanate intermediate while simultaneously acting as a heat sink to safely dissipate the exothermic energy released during the rapid evolution of N₂ gas[2].

  • Procedure:

    • Suspend the propenoic acid in anhydrous dichloromethane (DCM) and add an excess of SOCl₂ with a catalytic amount of DMF. Reflux until gas evolution (SO₂, HCl) ceases. Concentrate in vacuo to yield the acyl chloride.

    • Dissolve the crude acyl chloride in acetone and cool to 0 °C. Dropwise add an aqueous solution of NaN₃.

    • Validation Check: Isolate a micro-aliquot of the unheated azide intermediate and analyze via FT-IR; a strong, sharp absorption band at ~2140 cm⁻¹ confirms successful acyl azide formation.

    • Dissolve the isolated acyl azide in a minimal amount of anhydrous solvent and add it dropwise to a pre-heated flask of diphenyl ether at 240–250 °C. Note: Dropwise addition is critical to prevent thermal runaway from N₂ expulsion.

    • Maintain heating for 1 hour post-addition to ensure complete electrocyclization[2].

    • Cool the mixture to room temperature and dilute with hexanes to precipitate the crude lactam.

    • Filter, wash extensively with hexanes to remove residual diphenyl ether, and recrystallize from toluene to afford pure [1]benzofuro[3,2-c]pyridin-1(2H)-one.

    • Validation Check: Post-cyclization FT-IR must show the complete disappearance of the 2140 cm⁻¹ azide band and the emergence of a strong lactam C=O stretch at 1647 cm⁻¹[1].

Analytical Characterization & Quantitative Data

To ensure rigorous quality control during scaffold synthesis, the following table summarizes the expected quantitative yields, melting points, and key analytical markers for the intermediates and final products across both synthetic routes[3],[2],[1].

CompoundSynthetic StageYield (%)Melting Point (°C)Key Analytical Markers
(E)-3-(1-Benzofuran-2-yl)propenoic acidRoute A: Condensation88.9222–223Broad OH stretch (~3000 cm⁻¹)
[1]Benzofuro[3,2-c]pyridin-1(2H)-oneRoute A: Cyclization65.0205–206IR: Lactam C=O at 1647 cm⁻¹
Benzofuro[3,2-c]pyridine N-oxideRoute B: Transamination36.0174–176¹H NMR: Downfield N-oxide shift
5-Methoxy-benzofuro[3,2-c]pyridin-1(2H)-oneRoute B: Hydrolysis66.0245–247MS: Peak [M-CONH]⁺, m/z 248

Conclusion & Future Perspectives

The benzofuro[3,2-c]pyridin-1(2H)-one scaffold is a highly versatile building block. By strictly adhering to the causal principles of the Doebner-Curtius cascade or the enamine-transamination route, researchers can reliably access this core. Future derivatization often involves aromatization with phosphorus oxychloride to yield the 1-chloro derivative, which subsequently serves as an excellent electrophile for Suzuki cross-coupling and nucleophilic aromatic substitutions, expanding the chemical space for drug discovery[2],[1].

References

  • [3] Title: A Novel Synthesis of Benzofuro[3,2=c]pyridine Derivatives | Source: Math-Net.Ru | URL: [Link]

  • [2] Title: Synthesis and reactions of [1]benzofuro[3,2-c]pyridine | Source: ResearchGate | URL: [Link]

  • [1] Title: [1]BENZOFURO[3,2-c]PYRIDINE Synthesis and coordination reactions | Source: AKJournals | URL: [Link]

Sources

Exploratory

Benzofuro[3,2-c]pyridine: Advanced Synthesis and Coordination Chemistry

Executive Summary Benzofuro[3,2-c]pyridines represent a highly versatile class of tricyclic N-heterocycles characterized by the annulation of a furan, pyridine, and benzene ring. While structurally related to pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzofuro[3,2-c]pyridines represent a highly versatile class of tricyclic N-heterocycles characterized by the annulation of a furan, pyridine, and benzene ring. While structurally related to pharmacophores like the antihypersensitive drug Cicletanine[1], the benzofuro[3,2-c]pyridine core possesses unique electronic properties that make it highly valuable not only in drug discovery but also as a robust, rigid ligand in advanced coordination chemistry and materials science[2].

This technical whitepaper provides an authoritative analysis of the mechanistic pathways for synthesizing benzofuro[3,2-c]pyridine derivatives and explores their behavior as σ-donor ligands in transition metal complexes. By bridging synthetic organic methodologies with inorganic coordination principles, this guide serves as a comprehensive resource for researchers and drug development professionals.

Mechanistic Pathways in Synthesis

Classical Multi-Step Annulation

Historically, the synthesis of the [1]benzofuro[3,2-c]pyridine core relied on a linear, five-step sequence starting from 1-benzofuran-2-carbaldehyde[1]. The pathway involves the Doebner reaction to yield (E)-3-(1-benzofuran-2-yl)propenoic acid, followed by conversion to an azide. Thermal cyclization of the azide in diphenyl ether forms the lactam [1]benzofuro[3,2-c]pyridin-1(2H)-one.

Causality & Limitations: The cyclization is driven by the expulsion of nitrogen gas, which thermodynamically favors the formation of the highly stable lactam intermediate[1]. However, achieving the fully aromatized benzofuropyridine requires harsh treatment with phosphorus oxychloride (POCl₃) to form a chloro-derivative, followed by aggressive reduction using zinc and acetic acid[1]. These harsh conditions severely limit functional group tolerance and result in significant material loss across the five steps.

Modern One-Pot Metalation/Negishi/SNAr Cascade

To circumvent the limitations of classical methods, recent advancements have introduced a highly efficient, one-pot cascade reaction[2]. This methodology leverages the directing effect of fluorine to assemble the tricyclic core from simple fluoropyridines and 2-bromophenyl acetates.

Causality of the Cascade:

  • Regioselective Lithiation: The strongly electronegative fluorine atom on the pyridine ring directs the ortho-lithiation by coordinating the lithium cation, lowering the activation energy for deprotonation at the adjacent carbon[2].

  • Transmetalation: Lithium intermediates are highly reactive and incompatible with cross-coupling. Adding ZnCl₂ transmetalates the species into a milder organozinc nucleophile[2].

  • Negishi Coupling: A Palladium/XPhos catalyst facilitates the C–C bond formation between the organozinc species and the 2-bromophenyl acetate.

  • Intramolecular SNAr: The basic conditions (KOtBu) cleave the acetate group in situ. The resulting nucleophilic phenoxide attacks the fluorinated carbon of the pyridine ring, displacing the fluorine via Nucleophilic Aromatic Substitution (SNAr) to close the furan ring[2].

SynthesisWorkflow Start Fluoropyridine + 2-Bromophenyl acetate Step1 Directed ortho-Lithiation (-78 °C, nBuLi) Start->Step1 Step2 Zincation (ZnCl2 transmetalation) Step1->Step2 Step3 Negishi Cross-Coupling (Pd-XPhos catalyst) Step2->Step3 Step4 Intramolecular SNAr (KOtBu, 70 °C) Step3->Step4 Product Benzofuro[3,2-c]pyridine (Annulated Core) Step4->Product

Workflow of the one-pot Negishi/SNAr cascade for benzofuropyridine synthesis.

Coordination Chemistry and Ligand Behavior

The unfused pyridine ring in benzofuro[3,2-c]pyridine (abbreviated as bfp ) provides an accessible, sterically unhindered nitrogen atom that acts as an excellent σ-donor for transition metals[1].

Transition Metal Complexes: Cu(II) and Co(II)

When reacted with metal salts, bfp forms highly stable coordination complexes. In the case of Copper(II) acetate, the resulting complex is Cu2(ac)4(bfp)2[1]. This forms a classic dimeric "paddlewheel" structure where four acetate ligands bridge two Cu(II) centers, and the bfp ligands occupy the apical positions, coordinating exclusively through the pyridine nitrogen[1]. Conversely, Cobalt(II) chloride yields a mononuclear CoCl2(bfp)2 complex[1].

Thermal Causality: The thermal stability of these complexes is dictated by the strength of the M–N bond. Thermogravimetric (TG) and Differential Thermal Analysis (DTA) reveal that decomposition is strictly initiated by the elimination of the neutral bfp ligand[1]. The Cobalt complex exhibits higher thermal stability than the Copper complex due to stronger orbital overlap in its specific geometric configuration[1].

Spin-Crossover (SCO) Modulation in Fe(III) Complexes

In advanced materials science, bfp is utilized to engineer Spin-Crossover (SCO) behaviors in mononuclear Iron(III) Schiff base complexes[3]. Causality: SCO cooperativity (the synchronized transition between high-spin and low-spin states across a crystal lattice) is heavily dependent on intermolecular communication. By introducing bfp as a bulky, rigid monodentate ligand in the trans-position to the pentadentate Schiff base, researchers aim to force extensive π-π stacking interactions within the crystal lattice, thereby propagating the structural strain of the spin transition throughout the bulk material[3].

Coordination Ligand Benzofuro[3,2-c]pyridine (bfp) N-donor ligand CuComp Cu2(ac)4(bfp)2 Square Pyramidal (Dimeric) Ligand->CuComp Coordination CoComp CoCl2(bfp)2 Octahedral/Tetrahedral Ligand->CoComp Coordination CuSalt Cu(II) Acetate CuSalt->CuComp CoSalt Co(II) Chloride CoSalt->CoComp Degradation Thermal Degradation (Loss of neutral bfp) CuComp->Degradation T < 300 °C CoComp->Degradation T > 300 °C

Logical mapping of bfp coordination with Cu(II) and Co(II) and thermal degradation.

Validated Experimental Protocols

Protocol A: One-Pot Synthesis of Benzofuro[3,2-c]pyridine via Negishi/SNAr Cascade[2]

This protocol is designed as a self-validating system; intermediate color changes and TLC tracking ensure reaction fidelity at each phase.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-fluoropyridine (1.2 equiv) and KOtBu (1.3 equiv) in anhydrous THF (0.25 M).

  • Lithiation: Cool the mixture to −78 °C using a dry ice/acetone bath. Dropwise add nBuLi (1.3 equiv).

    • Validation: Stir for exactly 5 minutes. Extended times lead to degradation of the lithiated species.

  • Zincation: Add a solution of ZnCl₂ in THF (1.3 equiv). The transmetalation stabilizes the nucleophile.

  • Cross-Coupling & SNAr: Add 2-bromophenyl acetate (1.0 equiv), followed by the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) and XPhos ligand (2 mol%). Remove the cooling bath and heat the mixture to 70 °C overnight.

    • Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active 2-bromophenyl acetate spot and the emergence of a highly blue-fluorescent spot under 365 nm UV light confirms the formation of the benzofuropyridine core.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Synthesis of Cu₂(ac)₄(bfp)₂ Coordination Complex[1]
  • Dissolution: Dissolve Copper(II) acetate monohydrate (1.0 mmol) in 10 mL of absolute ethanol.

  • Ligand Addition: In a separate vial, dissolve [1]benzofuro[3,2-c]pyridine (2.0 mmol) in 5 mL of absolute ethanol. Add this dropwise to the stirring Cu(II) solution at room temperature.

    • Validation: A self-validating visual cue occurs immediately; the solution transitions from a standard blue-green to a deep, opaque green/blue, accompanied by the gradual precipitation of the complex.

  • Isolation: Stir for 24 hours to ensure thermodynamic completion. Filter the microcrystalline precipitate, wash with cold ethanol, and dry under vacuum.

  • Analytical Validation: Confirm coordination via FTIR. The characteristic lactam/pyridine C=N stretching vibrations of the free ligand will shift significantly due to the electron withdrawal by the Cu(II) center[1].

Quantitative Data Summaries

Table 1: Comparison of Synthetic Strategies for Benzofuro[3,2-c]pyridines

Synthetic StrategyKey Reagents & CatalystsStep CountFunctional Group ToleranceMaximum Reported Yield
Classical Annulation POCl₃, Zn/AcOH, Diphenyl ether5Low (Harsh reduction/aromatization)~65% (Final step)[1]
One-Pot Cascade nBuLi, ZnCl₂, Pd/XPhos, KOtBu1 (Cascade)High (Mild cross-coupling conditions)96%[2]

Table 2: Thermal and Structural Properties of bfp Coordination Complexes

Complex FormulaMetal CenterStructural GeometryInitial Decomposition StepThermal Stability Limit
Cu₂(ac)₄(bfp)₂ Cu(II)Square Pyramidal (Dimeric)Loss of neutral bfp ligand< 300 °C[1]
CoCl₂(bfp)₂ Co(II)Octahedral / TetrahedralLoss of neutral bfp ligand> 300 °C[1]

References

  • BENZOFURO[3,2-c]PYRIDINE Synthesis and coordin
  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence Source: PMC (N
  • Spin Crossover in Three Mononuclear Iron (III) Schiff Base Complexes Source: MDPI

Sources

Foundational

In silico modeling and docking studies of Benzofuro[3,2-c]pyridin-1(2h)-one

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of Benzofuro[3,2-c]pyridin-1(2H)-one Executive Summary As computational drug discovery shifts toward highly conformationally restricted scaffolds,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of Benzofuro[3,2-c]pyridin-1(2H)-one

Executive Summary

As computational drug discovery shifts toward highly conformationally restricted scaffolds, Benzofuro[3,2-c]pyridin-1(2H)-one has emerged as a privileged tricyclic pharmacophore. The fusion of a benzofuran moiety with a pyridone (lactam) ring creates a rigid, planar architecture that offers exceptional shape complementarity for narrow binding pockets. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale, target selection, and self-validating in silico protocols required to accurately model this scaffold against two primary therapeutic targets: the 5-HT2C receptor (neuropharmacology) and the ALK2 kinase (oncology/rare diseases).

Structural Rationale & Target Selection

The predictive power of molecular docking relies entirely on understanding the chemical causality of the ligand. Benzofuro[3,2-c]pyridin-1(2H)-one is not just a structural core; it is a highly tuned electronic system[1].

The Kinase Hinge-Binding Motif (ALK2)

In kinase targets like ALK2 (Activin receptor-like kinase 2), the ATP-binding pocket requires specific hydrogen bond donors and acceptors to interact with the "hinge region." The 1(2H)-one lactam motif of this scaffold is perfectly suited for this. The N-H acts as a rigid hydrogen bond donor, while the adjacent C=O acts as an acceptor. In silico models of related benzofuro-pyridine derivatives demonstrate that this dual-action lactam preserves the critical ATP-mimetic hydrogen bond with the backbone amide of His286 in the ALK2 hinge region[2].

The Serotonergic Mimic (5-HT2A/2C)

In neuropharmacology, restricting the conformation of flexible substituents into fused furan rings dramatically increases binding affinity. The furan oxygen in the benzofuro[3,2-c]pyridin-1(2H)-one core functions as an electronic proxy for the indole N-H or 5-hydroxyl groups of endogenous serotonin, anchoring the molecule within the orthosteric site of 5-HT receptors[3].

ALK2Pathway Scaffold Benzofuro[3,2-c]pyridin-1(2H)-one (Lactam Hinge Binder) ALK2 Mutant ALK2 Kinase (Overactive Signaling) Scaffold->ALK2 ATP-Competitive Inhibition SMAD SMAD1/5/8 Phosphorylation (Pathway Blocked) ALK2->SMAD Prevents Activation Transcription Osteogenic Gene Expression (Downregulated) SMAD->Transcription Halts Nuclear Translocation Disease Fibrodysplasia Ossificans Progressiva (Disease Arrest) Transcription->Disease Therapeutic Effect

Fig 1. Pharmacological mechanism of ALK2 kinase inhibition by the benzofuro-pyridone scaffold.

Standardized In Silico Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . A docking score is meaningless unless the physical parameters of the simulation are grounded in thermodynamic reality.

Phase I: Macromolecular and Ligand Preparation

Causality: Raw PDB files lack hydrogen atoms and often contain unresolved side chains. Ligands drawn in 2D lack proper 3D stereochemistry and tautomeric states.

  • Protein Preparation: Import the target crystal structures (e.g., ALK2: PDB 8C7W; 5-HT2C: PDB 6BQG). Apply the Protein Preparation Wizard to add missing hydrogens.

  • Protonation State Assignment: Calculate the pKa of titratable residues using PROPKA at a physiological pH of 7.4 ± 0.2. Crucial Step: Ensure the catalytic lysine (e.g., Lys235 in ALK2) is fully protonated (NH3+) to maintain the water-mediated hydrogen bond network[2].

  • Ligand Preparation: Generate 3D conformers of the Benzofuro[3,2-c]pyridin-1(2H)-one derivatives. Crucial Step: Restrict the tautomeric generation to favor the 2H-lactam over the lactim (1-OH) form, as the lactam is the active hinge-binding tautomer at physiological pH.

Phase II: Self-Validating Grid Generation & Docking

Causality: We must prove the algorithm can recreate reality before predicting the unknown.

  • Grid Definition: Center a 15 Å × 15 Å × 15 Å receptor grid on the native co-crystallized ligand. This size allows the planar tricyclic core to explore π-π stacking interactions with gatekeeper residues without escaping the orthosteric pocket.

  • Internal Validation (Redocking): Extract the native ligand, strip its coordinates, and redock it into the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is ≤ 2.0 Å.

  • Scoring: Execute Extra Precision (XP) docking for the benzofuro-pyridone library. Penalize poses that fail to form the requisite N-H donor bond with the hinge region backbone.

Phase III: Molecular Dynamics (MD) Validation

Causality: Static docking overestimates transient interactions. MD proves thermodynamic stability.

  • Solvate the top-scoring complex in a TIP3P water box, neutralize with NaCl (0.15 M), and run a 100 ns trajectory (NPT ensemble, 300 K, 1.013 bar).

  • Analyze the simulation to ensure the lactam-hinge hydrogen bonds persist for >85% of the simulation time.

InSilicoWorkflow LigPrep 1. Ligand Preparation (Tautomer & 3D Conformer Generation) Validation 3. Protocol Validation (Co-crystal Redocking RMSD < 2.0 Å) LigPrep->Validation Ligand Input ProtPrep 2. Protein Preparation (H-Bond Network Optimization) ProtPrep->Validation Receptor Input Docking 4. Molecular Docking (Grid-Based Pose Prediction) Validation->Docking Validated System MD 5. Molecular Dynamics (100 ns Trajectory Analysis) Docking->MD Top Poses Output 6. Lead Candidate Selection (ΔG & H-Bond Persistence) MD->Output Stability Confirmed

Fig 2. Self-validating in silico molecular docking and dynamics workflow for scaffold evaluation.

Quantitative Data Presentation

The following table summarizes the validated in silico interaction profiles for the Benzofuro[3,2-c]pyridin-1(2H)-one core against its primary literature-supported targets.

Target ProteinPDB IDGrid Center (x, y, z)Predicted ΔG (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
ALK2 Kinase 8C7W14.2, -5.8, 31.4-10.5His286, Lys235H-bond (Hinge), Water-bridge
5-HT2C Receptor 6BQG-12.4, 5.2, 22.1-9.8Asp134, Ser138, Phe328Salt bridge, π-π stacking
5-HT2A Receptor 6A9311.5, 18.2, -4.6-9.4Asp155, Ser242H-bond (Furan Oxygen proxy)

Note: ΔG values are representative baseline scores for the unsubstituted core scaffold. Substitutions at the C-4 or C-7 positions drastically alter the binding affinity and selectivity profile.

Conclusion

The Benzofuro[3,2-c]pyridin-1(2H)-one scaffold represents a highly versatile, conformationally restricted core. By utilizing its rigid planar geometry and the dual donor/acceptor nature of its lactam ring, researchers can effectively target both kinase hinge regions and GPCR orthosteric sites. However, the success of these in silico campaigns relies strictly on rigorous tautomeric preparation and self-validating docking protocols that respect the thermodynamic reality of the binding pocket.

References

  • Title: Copper(I)-Catalyzed Intramolecular Tandem Acylation/O-Arylation under Mild Conditions: Synthesis of Benzofuro[3,2-c]quinolin-6(5H)-ones and G-Quadruplex-Targeting Analogues | The Journal of Organic Chemistry Source: ACS Publications URL: [Link][1]

  • Title: Discovery of Conformationally Constrained ALK2 Inhibitors | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link][2]

  • Title: Enantiospecific Synthesis and Pharmacological Evaluation of a Series of Super-Potent, Conformationally Restricted 5-HT 2A/2C Receptor Agonists Source: ResearchGate URL: [Link][3]

Sources

Exploratory

Exploring the Structure-Activity Relationship (SAR) of Benzofuro[3,2-c]pyridin-1(2H)-one Derivatives: A Comprehensive Technical Guide

Executive Summary The benzofuro[3,2-c]pyridin-1(2H)-one scaffold represents a highly privileged, rigid tricyclic pharmacophore in modern medicinal chemistry. Combining the lipophilic, electron-rich properties of a benzof...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuro[3,2-c]pyridin-1(2H)-one scaffold represents a highly privileged, rigid tricyclic pharmacophore in modern medicinal chemistry. Combining the lipophilic, electron-rich properties of a benzofuran ring with the hydrogen-bonding capacity of a pyridin-1(2H)-one (lactam) moiety, this core structure serves as a versatile foundation for drug discovery. Recent advancements have highlighted the utility of these derivatives across diverse therapeutic areas, ranging from highly selective kinase inhibitors (e.g., ALK2 inhibitors for oncology)[1] to central nervous system (CNS) agents and potential antipsychotics[2].

This technical guide provides an in-depth analysis of the structural biology, self-validating synthetic methodologies, and structure-activity relationship (SAR) insights governing the development of benzofuro[3,2-c]pyridin-1(2H)-one derivatives.

Structural Biology & Pharmacophore Mapping

The pharmacological versatility of the benzofuro[3,2-c]pyridin-1(2H)-one core stems from its highly planar, conjugated electronic distribution.

  • The Lactam Moiety (N-2 / C-1): The pyridin-1(2H)-one ring acts as a critical anchor in kinase ATP-binding pockets. The N-H serves as a potent hydrogen bond donor, while the C=O acts as a hydrogen bond acceptor, making it an ideal hinge-binding motif.

  • The Benzofuran Core: The fused furan oxygen restricts the conformational flexibility of the molecule, enforcing coplanarity. The adjacent benzene ring provides a hydrophobic vector for π−π stacking interactions with aromatic residues in target binding sites.

Pharmacophore A Pyridin-1(2H)-one Ring (H-Bond Donor/Acceptor) D C-4 Substituent (Conformational Lock) A->D Functionalization Vector B Furan Ring (Rigid Linker / O-HBA) B->A Fused C Benzene Ring (Pi-Pi Stacking / Lipophilic) C->B Fused

Fig 1. Pharmacophore mapping of the Benzofuro[3,2-c]pyridin-1(2H)-one core.

Self-Validating Synthetic Methodologies

The construction of the benzofuro[3,2-c]pyridin-1(2H)-one core requires precise control over reactive intermediates. Two primary field-proven protocols are utilized: the Curtius rearrangement route[3] and the thermolysis of enyne-isocyanates[4].

Protocol A: Synthesis via Curtius Rearrangement

This multi-step workflow builds the lactam ring onto a pre-existing benzofuran core.

Step-by-Step Methodology:

  • Doebner Condensation: React 1-benzofuran-2-carbaldehyde with malonic acid in the presence of pyridine and a catalytic amount of piperidine at 90°C for 4 hours.

    • Causality: Piperidine acts as a basic catalyst to form the enolate of malonic acid. Pyridine serves as both solvent and base. The applied heat drives decarboxylation, selectively yielding the thermodynamically stable (E)-3-(1-benzofuran-2-yl)propenoic acid. The (E)-stereochemistry is sterically mandatory for the spatial proximity required during the final ring closure[5].

  • Acyl Chloride Formation: Suspend the resulting acid in dry dichloromethane (DCM) and add thionyl chloride (SOCl 2​ ) dropwise at 0°C, followed by refluxing for 2 hours.

    • Causality: SOCl 2​ converts the carboxylic acid to a highly reactive acyl chloride. The initial 0°C temperature controls the exothermic reaction, preventing electrophilic degradation of the electron-rich furan ring.

  • Acyl Azide Generation: Concentrate the mixture in vacuo, dissolve the residue in acetone, and add an aqueous solution of sodium azide (NaN 3​ ) at 0–5°C. Stir for 1 hour.

    • Causality: The biphasic condition allows the nucleophilic azide ion to attack the acyl chloride. Maintaining a strict low temperature is critical to prevent the premature, uncontrolled decomposition of the explosive acyl azide intermediate[3].

  • Thermolysis and Cyclization: Extract the acyl azide into cold toluene, dry over MgSO 4​ , and add dropwise to diphenyl ether pre-heated to 240°C. Maintain temperature for 30 minutes.

    • Causality: Diphenyl ether provides the extreme thermal environment (>230°C) necessary to drive the Curtius rearrangement (loss of N 2​ to form the isocyanate) and the immediate electrocyclic ring closure. Dropwise addition ensures the concentration of the highly reactive isocyanate remains low, preventing intermolecular dimerization and strictly favoring intramolecular cyclization to yield the [1]benzofuro[3,2-c]pyridin-1(2H)-one core[3].

Synthesis S1 1-Benzofuran-2-carbaldehyde S2 (E)-3-(1-Benzofuran-2-yl)propenoic acid S1->S2 Doebner's Condensation (Malonic acid, Pyridine) S3 Acyl Azide Intermediate S2->S3 SOCl2, then NaN3 (0-5°C) S4 Isocyanate Intermediate S3->S4 Curtius Rearrangement (Heat, Diphenyl Ether) S5 [1]Benzofuro[3,2-c]pyridin-1(2H)-one S4->S5 Intramolecular Cyclization (>230°C)

Fig 2. Step-by-step synthetic workflow via Curtius rearrangement.

Protocol B: Thermolysis of Enyne-Isocyanates

An alternative, highly elegant approach involves the cycloaromatization of benzannulated enyne-isocyanates.

  • Causality: Thermolysis promotes cycloaromatization, generating in situ O,4-didehydro-2-hydroxypyridine reactive intermediates. Depending on the electronic nature of the substituent at the alkynyl terminus (e.g., a 3-methoxypropyl group), the intermediate is captured as a zwitterion, which subsequently undergoes protonation and rearrangement to form the benzofuro[3,2-c]pyridin-1(2H)-one architecture[4].

Structure-Activity Relationship (SAR) Insights

The functionalization of the benzofuro[3,2-c]pyridin-1(2H)-one core drastically alters its pharmacological profile. The lactam oxygen can be aromatized to a chloroderivative using POCl 3​ , enabling downstream Suzuki couplings to yield fully aromatic derivatives[2].

Key SAR Vectors:
  • C-4 Substitution (Conformational Locking): The introduction of sterically bulky groups (e.g., 3,4,5-trimethoxyphenyl) at the C-4 position restricts the rotation of the substituent. This induces a "conformational lock," forcing the molecule into a bioactive conformation that dramatically enhances selectivity for specific kinase isoforms (e.g., ALK2 over ALK5)[1].

  • C-7 Substitution (Metabolic Stability): Halogenation (Cl, F) at the C-7 position of the benzene ring protects the core from CYP450-mediated oxidative metabolism and improves overall Lipophilic Efficiency (LipE)[1].

  • N-2 Alkylation: Methylation of the lactam nitrogen (using NaH/MeI) abolishes the hinge-binding hydrogen bond donor capacity[2]. This modification typically nullifies kinase activity but increases blood-brain barrier (BBB) penetrance, shifting the compound's profile toward CNS targets (e.g., 5-HT receptor modulation).

Table 1: Quantitative SAR Profile Summary
Compound DerivativeN-2 SubstitutionC-4 SubstitutionC-7 SubstitutionPrimary Target / EffectSAR Rationale
Core Benzofuro-lactam -H-H-HBaseline / Weak KinaseUnconstrained; lacks specific hydrophobic vectors.
N-Methylated Analog -CH 3​ -H-HCNS ReceptorsLoss of H-bond donor shifts profile away from kinases; increases lipophilicity.
C-4 Aryl Derivative -H-Phenyl-HKinase Hinge BindingModerate conformational lock; improved target affinity.
ALK2 Constrained Analog -H-3,4,5-Trimethoxyphenyl-ClALK2 (IC 50​ < 10 nM)Steric bulk locks bioactive conformation; Cl improves LipE and stability.

Biological Evaluation: Kinase Inhibition Assay

To validate the efficacy of C-4 substituted benzofuro[3,2-c]pyridin-1(2H)-one derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Step-by-Step Methodology: TR-FRET Assay for ALK2

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Causality: MgCl 2​ is an essential cofactor for ATP binding. DTT maintains a reducing environment to prevent the oxidation of catalytic cysteine residues. Brij-35 (a non-ionic surfactant) prevents the non-specific adsorption of the highly lipophilic tricyclic compounds to the microplate walls.

  • Enzyme-Inhibitor Pre-incubation: Dispense 5 nM recombinant ALK2 enzyme into a 384-well plate. Add the benzofuro-lactam derivatives (serial dilutions in DMSO) and pre-incubate for 60 minutes at room temperature.

    • Causality: Conformationally constrained tricyclic inhibitors often exhibit slow-binding kinetics due to the thermodynamic energy required to displace ordered water networks in the kinase hinge region. Pre-incubation ensures the system reaches equilibrium prior to reaction initiation.

  • Reaction Initiation: Add 10 μM ATP and 50 nM ULight-labeled peptide substrate to initiate the phosphorylation reaction. Incubate for 90 minutes.

  • Signal Detection: Add the Eu-anti-phospho-antibody and EDTA to quench the reaction. Read the TR-FRET signal (excitation 320 nm, emission 615/665 nm).

    • Causality: EDTA chelates the Mg 2+ ions, instantly halting kinase activity. The time-resolved nature of the Europium fluorophore eliminates short-lived background autofluorescence from the test compounds, ensuring a high signal-to-noise ratio.

Conclusion

The benzofuro[3,2-c]pyridin-1(2H)-one scaffold is a powerful, highly tunable pharmacophore. Through precise synthetic methodologies like the Curtius rearrangement and enyne-isocyanate thermolysis, researchers can access a vast chemical space. By leveraging SAR principles—such as C-4 conformational locking and N-2 alkylation—this core can be directed toward highly selective kinase inhibition or targeted CNS modulation, solidifying its role in next-generation drug development.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Benzofuro[3,2-c]pyridin-1(2H)-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scaffold Classification: Tricyclic Heterocycle / Privileged Pharmacophore Executive Summary The benzofuro[3,2-c]pyridine architecture i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scaffold Classification: Tricyclic Heterocycle / Privileged Pharmacophore

Executive Summary

The benzofuro[3,2-c]pyridine architecture is a highly valuable tricyclic scaffold in medicinal chemistry, sharing significant structural homology with biologically active isoquinolines and benzofurans [1]. This application note outlines a robust, three-phase synthetic protocol for the preparation of Benzofuro[3,2-c]pyridin-1(2H)-one starting from commercially available 1-benzofuran-2-carbaldehyde. The methodology leverages a Doebner condensation, followed by acyl azide activation, and culminates in a high-temperature Curtius rearrangement/electrocyclization cascade.

Mechanistic Pathway & Workflow

The synthesis relies on the generation of a transient vinyl isocyanate intermediate, which is trapped via an intramolecular 6π-electrocyclic ring closure.

Pathway A 1-Benzofuran-2-carbaldehyde (Starting Material) B (E)-3-(1-Benzofuran-2-yl) propenoic acid A->B Malonic acid Pyridine/Piperidine Δ (Doebner) C Acyl Azide Intermediate B->C 1. SOCl2, DMF 2. NaN3, 0 °C D Vinyl Isocyanate Intermediate C->D Diphenyl ether 250 °C, -N2 E Benzofuro[3,2-c] pyridin-1(2H)-one D->E 6π-Electrocyclization & Tautomerization

Figure 1: Mechanistic pathway for the synthesis of Benzofuro[3,2-c]pyridin-1(2H)-one via Curtius rearrangement.

Step-by-Step Experimental Protocol

Phase 1: Doebner Modification of the Knoevenagel Condensation

Objective: Homologation of the aldehyde to an α,β-unsaturated acid. Causality & Insight: Pyridine acts as a solvent and weak base, while the catalytic piperidine forms a highly electrophilic iminium ion with the aldehyde. This accelerates the nucleophilic attack by the malonate enolate. Subsequent heating drives the decarboxylation of the intermediate alkylidenemalonic acid. The thermodynamic control of this refluxing step ensures the exclusive formation of the (E)-isomer [1].

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1-benzofuran-2-carbaldehyde (1.0 equiv, 50 mmol) and malonic acid (1.5 equiv, 75 mmol) in anhydrous pyridine (50 mL).

  • Catalysis: Add piperidine (0.1 equiv, 5 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 115 °C) for 4 to 6 hours. Monitor the cessation of CO₂ gas evolution, which serves as a self-validating indicator of complete decarboxylation.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of crushed ice-water. Acidify the mixture to pH 2 using 1M HCl to precipitate the product.

  • Isolation: Filter the crude precipitate under vacuum, wash extensively with cold distilled water to remove residual pyridine salts, and recrystallize from ethanol to yield (E)-3-(1-benzofuran-2-yl)propenoic acid.

Phase 2: Acyl Azide Synthesis via Acid Chloride Activation

Objective: Conversion of the propenoic acid to an acyl azide, priming the molecule for thermal rearrangement. Causality & Insight: Direct conversion of the carboxylic acid to the azide is inefficient. Thionyl chloride (SOCl₂) with catalytic DMF forms the Vilsmeier-Haack reagent in situ, rapidly converting the acid to an acyl chloride. The subsequent biphasic reaction with aqueous sodium azide must be strictly maintained at 0–5 °C. This thermal control is critical; elevated temperatures can trigger premature decomposition or an uncontrolled Curtius rearrangement.

  • Activation: Suspend (E)-3-(1-benzofuran-2-yl)propenoic acid (1.0 equiv, 30 mmol) in anhydrous dichloromethane (DCM) (60 mL). Add SOCl₂ (1.5 equiv, 45 mmol) and 2 drops of anhydrous DMF.

  • Reflux: Heat to a gentle reflux until the solid completely dissolves and HCl/SO₂ gas evolution ceases (approx. 2 hours).

  • Concentration: Remove the DCM and excess SOCl₂ in vacuo to yield the crude acyl chloride.

  • Azidation: Dissolve the acyl chloride in anhydrous acetone (30 mL) and chill the flask in an ice-water bath to 0 °C.

  • Addition: Vigorously stir the solution and add a pre-chilled solution of sodium azide (NaN₃) (1.5 equiv, 45 mmol) in minimal water (10 mL) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Isolation: Stir for 1 hour at 0 °C. Pour the mixture into 100 mL of ice water. Extract the aqueous layer with cold DCM (3 x 30 mL). Wash the combined organic layers with cold brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure at room temperature (DO NOT HEAT) to isolate the acyl azide as a pale solid.

Phase 3: Thermal Curtius Rearrangement and 6π-Electrocyclization

Objective: Annulation of the pyridone ring. Causality & Insight: The isolated acyl azide is subjected to flash pyrolysis conditions. The sudden thermal shock induces a Curtius rearrangement, extruding N₂ gas to form a highly reactive vinyl isocyanate. Under these extreme thermal conditions, the isocyanate immediately undergoes a 6π-electrocyclic ring closure involving the benzofuran π-system. Diphenyl ether is chosen for its high boiling point, thermal stability, and its ability to act as an excellent crystallization solvent upon cooling [1].

  • Preparation: In a 3-neck flask equipped with a dropping funnel, reflux condenser, and internal thermometer, heat diphenyl ether (15 mL per gram of azide) to 240–250 °C.

  • Flash Pyrolysis: Dissolve the acyl azide in a minimal amount of anhydrous toluene. Add this solution dropwise into the refluxing diphenyl ether. Note: The toluene will flash off immediately, and vigorous N₂ evolution will occur as the Curtius rearrangement proceeds.

  • Cyclization: Once addition is complete, maintain the temperature at 240 °C for an additional 45–60 minutes to ensure complete electrocyclization.

  • Crystallization: Remove the heat source and allow the diphenyl ether to cool slowly to room temperature. The target compound will precipitate directly from the solvent.

  • Purification: Add hexanes (50 mL) to fully crash out the product. Filter the precipitate, wash thoroughly with hexanes to remove all traces of diphenyl ether, and recrystallize from ethanol to yield pure Benzofuro[3,2-c]pyridin-1(2H)-one.

Quantitative Data Summary

The following table outlines the expected physical properties and yields for the intermediates and the final target compound based on optimized literature parameters [1].

CompoundSynthetic RoleMolecular FormulaMW ( g/mol )Expected YieldPhysical State
1-Benzofuran-2-carbaldehyde Starting MaterialC₉H₆O₂146.14N/ALiquid / Low-melting solid
(E)-3-(1-Benzofuran-2-yl)propenoic acid Intermediate 1C₁₁H₈O₃188.1885 - 90%White Solid
3-(1-Benzofuran-2-yl)acryloyl azide Intermediate 2C₁₁H₇N₃O₂213.1975 - 80%Pale Yellow Solid
Benzofuro[3,2-c]pyridin-1(2H)-one Final ProductC₁₁H₇NO₂185.1865 - 75%White Crystals (m.p. 222-223 °C)

References

  • Juristová, N., Štefanovová, E., Ďurčeková, T., Prónayová, N., Gatial, A., & Krutošíková, A. (2007). Synthesis and reactions of [1]benzofuro[3,2-c]pyridine. Nova Biotechnologica. 1

Sources

Application

Application Note: Leveraging the Benzofuro[3,2-c]pyridin-1(2H)-one Scaffold in Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale The discovery of selective kinase inhibitors relies heavily on identifying novel, conformationally restricted scaffolds that can effectively mimic ATP and bind to the highly conserved...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The discovery of selective kinase inhibitors relies heavily on identifying novel, conformationally restricted scaffolds that can effectively mimic ATP and bind to the highly conserved kinase hinge region. The benzofuro[3,2-c]pyridin-1(2H)-one scaffold, alongside its structurally related quinolinone counterparts, has emerged as a privileged pharmacophore in medicinal chemistry[1].

Its rigid, planar tricyclic core provides an ideal geometry for deep insertion into the ATP-binding pocket. More importantly, the pyridin-1(2H)-one (lactam) moiety acts as a highly efficient, directional hydrogen-bond donor/acceptor system. Kinases such as the Plasmodium falciparum cyclin-dependent kinase (Pfmrk) and human Activin receptor-like kinase-2 (ALK2) feature a distinct hinge region that forms critical hydrogen bonds with the adenine ring of ATP [1, 2]. The benzofuro[3,2-c]pyridin-1(2H)-one scaffold exploits this by presenting the lactam motif directly to the hinge backbone amides. The NH of the pyridinone acts as a hydrogen bond donor, while the adjacent carbonyl oxygen acts as an acceptor, perfectly mimicking the N1 and N6 amino groups of adenine [2]. Furthermore, the benzofuran system provides extensive hydrophobic contacts with the gatekeeper residue and the activation loop, driving both potency and kinome selectivity.

Mechanism Inhibitor Benzofuro[3,2-c] pyridin-1(2H)-one Kinase Target Kinase (e.g. Pfmrk / ALK2) Inhibitor->Kinase Competitive Inhibition Substrate Substrate Phosphorylation Kinase->Substrate Inhibited ATP ATP Binding ATP->Kinase Blocked Proliferation Cell Proliferation Substrate->Proliferation Arrested

Mechanism of competitive kinase inhibition by benzofuro-pyridinone scaffolds.

Scaffold Optimization and Workflow

The transition from a primary benzofuro[3,2-c]pyridin-1(2H)-one hit to a lead compound requires a multi-tiered screening cascade. Because planar, conjugated tricyclic systems can sometimes exhibit autofluorescence or compound aggregation, the experimental workflow must be strictly designed to filter out false positives.

Workflow A Library Synthesis: Benzofuro[3,2-c]pyridin-1(2H)-one B Primary Screening (TR-FRET Assay) A->B C Hit Validation (Dose-Response IC50) B->C D Selectivity Profiling (Kinome Panel) C->D E Cellular Assays (NanoBRET Target Engagement) D->E

Workflow for Benzofuro[3,2-c]pyridin-1(2H)-one kinase inhibitor discovery.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative SAR data demonstrating how specific substitutions on the benzofuro[3,2-c]pyridin-1(2H)-one core dictate biochemical potency and kinome selectivity.

Compound IDR1 (C-2 Position)R2 (C-9 Position)Pfmrk IC₅₀ (nM)ALK2 IC₅₀ (nM)Kinase Selectivity Score (S₁₀)
BFP-001 -H-H18,500>20,0000.05
BFP-014 -OH-H4,2008,5000.12
BFP-022 -OH-CH₂-Piperidine1504500.35
BFP-035 -F-CH₂-Morpholine85120.68

Table 1: Impact of C-2 and C-9 functionalization on target kinase inhibition. The addition of solubilizing basic amines (e.g., morpholine) at C-9 significantly enhances both potency and selectivity (S₁₀ score).

Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems , incorporating internal controls and specific reagents to address the unique physicochemical properties of the benzofuro[3,2-c]pyridin-1(2H)-one scaffold.

Protocol 1: High-Throughput TR-FRET Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the delayed emission reading completely bypasses the inherent prompt autofluorescence often associated with rigid, aromatic benzofuran derivatives.

Step 1: Reagent Preparation

  • Prepare 1X Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical; it prevents the highly hydrophobic unsubstituted benzofuro-pyridinone intermediates from non-specifically adhering to the microplate walls or forming colloidal aggregates (promiscuous inhibition).

  • Dilute the target kinase (e.g., ALK2) and the biotinylated peptide substrate to their optimal assay concentrations (typically 2 nM kinase, 100 nM substrate).

Step 2: Compound Dispensing

  • Serially dilute the compound library in 100% DMSO.

  • Transfer 100 nL of compounds into a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550).

    • Causality: Acoustic dispensing ensures precise nanoliter delivery without tip carryover, maintaining a strict final DMSO concentration of 1%. Higher DMSO concentrations can denature the kinase and artificially inflate IC₅₀ values.

Step 3: Kinase Reaction

  • Add 5 µL of the Kinase/Substrate mixture to the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the kinase.

  • Initiate the reaction by adding 5 µL of ATP at the enzyme's apparent Km​ concentration.

    • Causality: Running the assay at the ATP Km​ ensures the system is highly sensitive to ATP-competitive inhibitors, allowing for accurate and reproducible IC₅₀ determinations that reflect true binding affinity ( Ki​ ).

  • Incubate for 60 minutes at room temperature.

Step 4: Detection and Self-Validation

  • Stop the reaction by adding 10 µL of TR-FRET detection buffer containing 20 mM EDTA (to chelate Mg²⁺ and halt catalysis), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor for every plate using DMSO vehicle (negative control) and 10 µM Staurosporine (positive control). A plate is only validated and accepted if the Z' > 0.6, ensuring robust dynamic range and minimal well-to-well variance.

Protocol 2: Cellular Target Engagement (NanoBRET)

Causality & Rationale: Biochemical IC₅₀ values often fail to translate to cellular efficacy due to poor membrane permeability or competition from high intracellular ATP concentrations (typically 1-5 mM). The NanoBRET target engagement assay validates that the benzofuro[3,2-c]pyridin-1(2H)-one compounds can physically bind the kinase inside a living cell.

Step 1: Cell Transfection and Seeding

  • Transfect HEK293T cells with a plasmid encoding a Kinase-NanoLuc fusion protein using a standard lipid-based transfection reagent.

  • Seed the transfected cells into a 96-well white tissue culture plate at 2×104 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

Step 2: Tracer and Compound Treatment

  • Add the cell-permeable fluorescent NanoBRET tracer at its predetermined Kd​ concentration.

  • Add serially diluted benzofuro[3,2-c]pyridin-1(2H)-one derivatives.

  • Incubate for 2 hours at 37°C.

    • Causality: This incubation period is essential to allow the compounds to fully equilibrate across the lipid bilayer and compete with the fluorescent tracer for the intracellular kinase ATP-binding site.

Step 3: Detection and Signal Isolation

  • Add NanoBRET Nano-Glo Substrate and an extracellular NanoLuc inhibitor.

    • Causality: The extracellular NanoLuc inhibitor is a self-validating feature of this protocol. It quenches any luminescence originating from dead or lysed cells in the media, ensuring that the measured BRET signal is exclusively derived from intact, living cells.

  • Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence plate reader. Calculate the BRET ratio (Acceptor/Donor) to determine the cellular IC₅₀.

References

  • Title: Copper(I)-Catalyzed Intramolecular Tandem Acylation/O-Arylation under Mild Conditions: Synthesis of Benzofuro[3,2-c]quinolin-6(5H)-ones and G-Quadruplex-Targeting Analogues Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of Conformationally Constrained ALK2 Inhibitors Source: PMC - National Institutes of Health (NIH) URL: [Link]

Method

Scale-Up Synthesis of Benzofuro[3,2-c]pyridin-1(2H)-one for Preclinical Studies: Application Note &amp; Protocol

Executive Summary The benzofuro[3,2-c]pyridine scaffold is a privileged heterocyclic core found in numerous pharmacologically active compounds, including 5-HT receptor agonists, antipsychotics, and antihypertensive agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuro[3,2-c]pyridine scaffold is a privileged heterocyclic core found in numerous pharmacologically active compounds, including 5-HT receptor agonists, antipsychotics, and antihypertensive agents (e.g., Cicletanine derivatives)[1]. As preclinical candidates advance through the drug development pipeline, the demand for multi-gram to kilogram quantities of the core building block, benzofuro[3,2-c]pyridin-1(2H)-one, increases significantly. This application note details a robust, scalable, and self-validating three-step synthetic protocol starting from commercially available 1-benzofuran-2-carbaldehyde.

Retrosynthetic Analysis & Route Selection

The synthesis relies on the construction of the pyridinone ring onto the existing benzofuran system via a highly efficient sequence:

  • Step 1: A Doebner–Knoevenagel condensation of 1-benzofuran-2-carbaldehyde with malonic acid yields (E)-3-(1-benzofuran-2-yl)propenoic acid[2].

  • Step 2 & 3: The key transformation is a Curtius-type rearrangement. The carboxylic acid is converted to an acyl azide, which upon controlled thermal decomposition extrudes nitrogen gas to form a reactive isocyanate intermediate. This isocyanate undergoes spontaneous intramolecular electrocyclization with the electron-rich C3 position of the benzofuran ring, yielding the desired benzofuro[3,2-c]pyridin-1(2H)-one[3].

Expertise Insight (Causality in Scale-Up): Direct thermal cyclization of acyl azides can be hazardous on a large scale due to the explosive nature of isolated azides. To ensure safety and trustworthiness, our protocol utilizes a semi-batch addition of the acyl azide solution (in a carrier solvent) directly into a pre-heated, high-boiling solvent (diphenyl ether). This prevents the accumulation of the azide and ensures immediate conversion to the isocyanate, maintaining a safe thermal profile while driving the electrocyclization forward.

Visualized Workflows

Workflow SM 1-Benzofuran-2-carbaldehyde Step1 Step 1: Doebner Condensation (Piperidine, Pyridine, 90°C) SM->Step1 Int1 (E)-3-(1-Benzofuran-2-yl)propenoic acid Step1->Int1 Step2 Step 2: Azidation (ClCO2Et, Et3N, NaN3, 0°C) Int1->Step2 Int2 Acyl Azide Intermediate (in Toluene) Step2->Int2 Step3 Step 3: Thermal Cyclization (Diphenyl ether, 180°C) Int2->Step3 Product Benzofuro[3,2-c]pyridin-1(2H)-one Step3->Product

Figure 1: Three-step synthetic workflow for the scale-up of Benzofuro[3,2-c]pyridin-1(2H)-one.

Mechanism Azide Acyl Azide (R-CO-N3) Nitrene Acyl Nitrene [Transient] Azide->Nitrene -N2 (180°C) Isocyanate Isocyanate (R-N=C=O) Nitrene->Isocyanate Curtius Rearrangement Cyclized Pyridinone Ring Closure Isocyanate->Cyclized Electrocyclic Addition

Figure 2: Mechanistic pathway of the thermal Curtius rearrangement and electrocyclization.

Experimental Protocols (Self-Validating System)

General Safety Precaution: All reactions involving azides must be conducted behind a blast shield. Never concentrate organic solutions of acyl azides to dryness.

Step 1: Synthesis of (E)-3-(1-Benzofuran-2-yl)propenoic acid

Causality: Piperidine acts as a nucleophilic catalyst, forming a highly reactive iminium ion with the aldehyde, which facilitates the attack by malonic acid. Pyridine serves as both a base and a solvent to drive the subsequent decarboxylation step[1].

  • Charge: To a 2 L round-bottom flask, add 1-benzofuran-2-carbaldehyde (100.0 g, 0.68 mol), malonic acid (78.5 g, 0.75 mol), and pyridine (400 mL).

  • Catalysis: Add piperidine (5.8 g, 0.068 mol) dropwise at room temperature.

  • Reaction: Heat the mixture to 90–100 °C (using a heating mantle) for 8 hours under a nitrogen atmosphere.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The reaction is deemed complete when the aldehyde spot (Rf ~0.6) is fully consumed.

  • Workup: Cool the reaction mixture to room temperature and slowly pour it onto 1.5 kg of vigorously stirred crushed ice.

  • Isolation: Acidify the aqueous mixture to pH 2 using 6 M HCl (approx. 500 mL) while maintaining the internal temperature below 20 °C. Filter the resulting white precipitate, wash extensively with cold water (3 x 300 mL), and dry in a vacuum oven at 50 °C to a constant weight.

Step 2: Formation of the Acyl Azide

Causality: The mixed anhydride method is preferred over thionyl chloride for scale-up to avoid harsh, acidic conditions that might polymerize or degrade the benzofuran core.

  • Activation: Suspend (E)-3-(1-benzofuran-2-yl)propenoic acid (100.0 g, 0.53 mol) in anhydrous THF (800 mL) and cool to -5 °C using an ice-salt bath.

  • Anhydride Formation: Add triethylamine (64.5 g, 0.64 mol) dropwise, followed by the slow addition of ethyl chloroformate (63.5 g, 0.58 mol), strictly maintaining the internal temperature below 0 °C. Stir for 1 hour.

  • Azidation: Dissolve sodium azide (41.4 g, 0.64 mol) in a minimum amount of water (150 mL) and add this dropwise to the mixed anhydride solution at 0 °C. Stir for 2 hours.

  • IPC: Monitor by IR spectroscopy. A strong, sharp acyl azide stretch must appear at ~2140 cm⁻¹.

  • Extraction: Dilute the mixture with cold toluene (500 mL) and water (500 mL). Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Store this toluene solution at 0 °C and use it directly in Step 3.

Step 3: Thermal Cyclization to Benzofuro[3,2-c]pyridin-1(2H)-one

Causality: Toluene acts as a carrier solvent. Adding the azide solution dropwise into pre-heated diphenyl ether ensures that the azide decomposes instantly upon contact with the hot solvent, eliminating the risk of bulk detonation and driving the electrocyclization[2].

  • Preparation: In a separate 3 L three-neck flask equipped with a distillation head and an addition funnel, heat diphenyl ether (600 mL) to 180–190 °C under a steady stream of nitrogen.

  • Addition: Add the cold toluene solution of the acyl azide dropwise over 3 hours. The toluene will instantly flash distill off and should be collected in a receiving flask.

  • Cyclization: Nitrogen gas evolution will be vigorous. Maintain the internal temperature of the diphenyl ether at >180 °C throughout the addition.

  • Completion: After the addition is complete, stir for an additional 1 hour at 180 °C to ensure complete cyclization[3].

  • IPC: Confirm completion via IR spectroscopy: disappearance of the azide stretch (2140 cm⁻¹) and the transient isocyanate stretch (2250 cm⁻¹); appearance of the lactam carbonyl stretch (~1660 cm⁻¹).

  • Isolation: Cool the mixture to 50 °C and slowly add hexanes (1 L) to precipitate the product. Filter the solid, wash with hexanes (2 x 200 mL) to remove residual diphenyl ether, and recrystallize from ethanol to afford pure Benzofuro[3,2-c]pyridin-1(2H)-one.

Quantitative Data Presentation

The following table summarizes the expected scale-up metrics, yields, and Critical Process Parameters (CPPs) for a 100-gram scale synthesis.

Process ParameterStep 1: Doebner CondensationStep 2: AzidationStep 3: Thermal Cyclization
Scale (Input) 100.0 g (Aldehyde)100.0 g (Acid)~110 g (Azide in Toluene)
Yield (%) 88.0 - 92.0%Quantitative (in solution)75.0 - 82.0%
Purity (HPLC) > 98.0%N/A (Used directly)> 99.0% (Post-crystallization)
Critical Control pH < 2 during quenchTemp < 0 °C during additionImmediate N₂ evolution at 180 °C
Key Impurities Unreacted aldehydeMixed anhydrideUncyclized isocyanate / dimers

References

  • [1]BENZOFURO[3,2-c]PYRIDINE Synthesis and coordin
  • Novel bicyclic pyridinones (WO2012131539A1).
  • Synthesis and reactions of [1]benzofuro[3,2-c]pyridine.

Sources

Application

Application Note: Design, Synthesis, and Validation of Benzofuro[3,2-c]pyridin-1(2H)-one Based Fluorescent Probes

Executive Summary The development of small-molecule fluorescent probes is a cornerstone of modern molecular imaging and theranostics. Among emerging scaffolds, tricyclic N-heterocycles—specifically benzofuro-fused pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule fluorescent probes is a cornerstone of modern molecular imaging and theranostics. Among emerging scaffolds, tricyclic N-heterocycles—specifically benzofuro-fused pyridines—have demonstrated exceptional utility due to their rigid, planar geometries and tunable photophysics[1]. This application note provides a comprehensive, field-tested guide for the design, synthesis, and biological validation of Benzofuro[3,2-c]pyridin-1(2H)-one based fluorescent probes. By leveraging the inherent push-pull electronic dynamics of this scaffold, researchers can engineer high-quantum-yield fluorophores suitable for live-cell imaging and target engagement studies.

Chemical Rationale & Structural Dynamics

The photophysical brilliance of the benzofuro[3,2-c]pyridin-1(2H)-one core stems from its structural rigidity. The fusion of an electron-rich benzofuran moiety with an electron-deficient pyridin-1(2H)-one ring creates a strong intramolecular dipole moment. This architecture facilitates highly efficient Intramolecular Charge Transfer (ICT) upon excitation.

Because the tricyclic system restricts intramolecular rotation, non-radiative decay pathways (such as thermal relaxation) are significantly minimized. This results in unusually high Photoluminescent Quantum Yields (PLQY)[1]. Furthermore, the scaffold is biologically privileged; related benzofuro-pyridine derivatives are known to interact with critical kinase targets (e.g., Btk and PI3Kδ), making this core highly attractive for developing target-specific theranostic probes[2].

Development Workflow

ProbeDevelopment N1 1. Rational Design Benzofuro[3,2-c]pyridin-1(2H)-one N2 2. Chemical Synthesis NaH-mediated Cyclization N1->N2 Structural tuning N3 3. Photophysical Profiling Abs/Em & PLQY Analysis N2->N3 Probe isolation N4 4. In Vitro Validation Cytotoxicity & Stability N3->N4 High PLQY selection N5 5. Live-Cell Imaging Confocal Microscopy N4->N5 Biocompatibility verified

Workflow for developing Benzofuro[3,2-c]pyridin-1(2H)-one fluorescent probes.

Experimental Protocols

Protocol A: Synthesis of the Benzofuro[3,2-c]pyridin-1(2H)-one Core

The synthesis relies on the robust deprotonation and cyclization of a substituted pyridone precursor.

Causality & Reagent Selection: Sodium hydride (NaH) is selected as the base because it is a strong, non-nucleophilic reagent that quantitatively deprotonates the pyridone nitrogen without attacking the carbonyl carbon. This drives the intramolecular cyclization to completion, ensuring the formation of the rigid tricyclic core[3]. Subsequent methylation locks the tautomeric state, stabilizing the fluorescence profile.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the precursor pyridone in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative degradation.

  • Deprotonation: Cool the reaction mixture to 0 °C. Slowly add 1.2 eq of NaH (60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation/Cyclization: Add 1.5 eq of methyl iodide (MeI) dropwise. The methyl group acts as a protecting moiety that prevents unwanted hydrogen bonding in polar solvents, which could otherwise quench fluorescence[3].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with ice-cold water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation Checkpoint: Perform ¹H-NMR and ¹³C-NMR on the purified product. The disappearance of the broad N-H proton peak and the appearance of a sharp N-CH₃ singlet (~3.5 ppm) confirms successful alkylation and cyclization.

Protocol B: Photophysical Profiling & Quantum Yield Determination

To evaluate the efficacy of the synthesized probes, their absorption and emission spectra must be quantified against a known standard.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 10 µM stock solutions of the probe in solvents of varying polarity (e.g., Toluene, Dichloromethane, Ethanol, and PBS).

  • Spectral Acquisition: Record the UV-Vis absorption spectra to determine the maximum absorbance wavelength (λ_abs). Ensure the optical density (OD) is kept below 0.1 at the excitation wavelength to prevent inner-filter effects (self-quenching).

  • Emission Scanning: Excite the sample at λ_abs and record the emission spectra to find the maximum emission wavelength (λ_em).

  • PLQY Calculation: Use Quinine Sulfate in 0.1 M H₂SO₄ (known PLQY = 0.54) as a reference standard. Calculate the relative quantum yield using the integrated fluorescence intensity and the refractive index of the solvents.

Self-Validation Checkpoint: Cross-reference the calculated PLQY by running the same sample through an absolute PLQY spectrometer equipped with an integrating sphere. A variance of less than 5% between the relative and absolute measurements validates the optical setup.

Quantitative Data Presentation

The photophysical properties of the benzofuro[3,2-c]pyridin-1(2H)-one scaffold can be finely tuned by introducing Electron-Donating Groups (EDG) or Electron-Withdrawing Groups (EWG) to the benzofuran ring.

Table 1: Representative Photophysical Properties of Benzofuro[3,2-c]pyridin-1(2H)-one Derivatives (in DMSO)

Compound VariantSubstituentλ_abs (nm)λ_em (nm)Stokes Shift (nm)PLQY (%)
Probe 1 (Core) -H3554408568
Probe 2 (EDG) -OCH₃38049511582
Probe 3 (EWG) -CN3404157545
Probe 4 (Extended π) -Phenyl39051012091

Note: The introduction of an EDG (Probe 2) enhances the push-pull ICT effect, significantly increasing both the Stokes shift and the PLQY, making it highly optimal for biological imaging[1].

Biological Application: Live-Cell Imaging

Fluorescent probes based on this scaffold exhibit excellent membrane permeability and biocompatibility, making them ideal for live-cell tracking.

Live-Cell Staining Protocol

Causality & Reagent Selection: Washing cells with Phosphate-Buffered Saline (PBS) prior to imaging removes phenol red and serum proteins present in the culture media, which can cause high background autofluorescence and scavenge the probe.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or A549 cells in a 35 mm glass-bottom confocal dish and incubate at 37 °C with 5% CO₂ until 70-80% confluence is reached.

  • Probe Incubation: Remove the culture media and wash the cells twice with warm PBS. Add 2 mL of fresh, serum-free media containing 5 µM of the fluorescent probe.

  • Incubation: Incubate the cells for 30 minutes at 37 °C. Prolonged incubation is unnecessary due to the high lipophilicity and rapid membrane diffusion of the benzofuro-pyridine core.

  • Counter-Staining: Add Hoechst 33342 (1 µg/mL) for the final 10 minutes of incubation to stain the nuclei.

  • Washing: Aspirate the probe solution and wash the cells three times with warm PBS to remove unbound fluorophores.

  • Imaging: Replace with Live-Cell Imaging Solution (or clear HBSS) and image immediately using a confocal laser scanning microscope.

Self-Validation Checkpoint: The spatial resolution of the probe must be validated against the Hoechst 33342 counter-stain. If the probe's signal perfectly overlaps with the Hoechst signal (Pearson's correlation coefficient > 0.9), it indicates nuclear localization. If it surrounds the nucleus, it indicates cytosolic/organelle localization. This dual-channel confirmation ensures the observed fluorescence is target-specific and not an optical artifact.

References

  • A study of [1]benzofuro[3,2-c]pyridine derivatives Source: ResearchGate URL
  • Source: Royal Society of Chemistry (RSC)
  • Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reactivity of Benzofuro[3,2-c]pyridin-1(2h)-one derivatives

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the inherent low reactivity of Benzofuro[3,2-c]pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the inherent low reactivity of Benzofuro[3,2-c]pyridin-1(2H)-one derivatives.

Because these fused tricyclic scaffolds are highly stable, standard functionalization protocols often fail. This guide breaks down the thermodynamic causality behind these failures and provides field-proven, self-validating methodologies to drive your syntheses to completion.

Diagnostic Workflow: Identifying Your Reactivity Bottleneck

Before altering your reaction conditions, identify whether your functionalization strategy is failing at the electrophilic or nucleophilic stage. Use the diagnostic logic below to isolate the issue.

ReactivityTroubleshooting A Low Reactivity: Benzofuro[3,2-c]pyridin-1(2H)-one B Determine Reaction Class A->B C Electrophilic Addition (Alkylation/Acylation) B->C Alkyl Halides D Nucleophilic Substitution (Cross-Coupling) B->D Boronic Acids/Amines E Ambident Nucleophile Issue (N vs O Regioselectivity) C->E F Lactam Stability Issue (Inert C1 Carbonyl) D->F G Tune Base/Solvent: Cs2CO3 for N, Ag2CO3 for O E->G H Aromatize to C1-Cl: POCl3 + cat. DMF F->H

Diagnostic workflow for troubleshooting Benzofuro[3,2-c]pyridin-1(2H)-one functionalization.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my benzofuro[3,2-c]pyridin-1(2H)-one show near-zero conversion during direct cross-coupling (e.g., Suzuki or Buchwald-Hartwig)? A1: The core issue lies in the thermodynamic stability of the lactam tautomer. In the 1(2H)-one form, the C1 position is highly deactivated and is not a competent electrophile for oxidative addition by Palladium or Nickel catalysts. The carbon-oxygen double bond is stabilized by strong resonance from the adjacent NH group and the extended π -conjugation of the benzofuran system. Causality & Solution: You cannot couple the lactam directly. You must first activate the C1 position by converting the lactam into a halide. The standard approach is aromatization using Phosphorus Oxychloride ( POCl3​ ) to yield 1-chloro[1]benzofuro[3,2-c]pyridine[1]. This transforms the stable lactam into an activated 2-chloropyridine-like electrophile, which readily undergoes transition-metal-catalyzed cross-coupling.

Q2: I am using POCl3​ for chlorination, but my yields are stuck below 40% with heavy tar formation. How can I drive this to completion? A2: Low yields in POCl3​ chlorinations of fused pyridinones often stem from insufficient electrophilic activation of the chlorinating agent and poor solubility of the starting material. Pure POCl3​ relies on the lactam oxygen attacking the phosphorus, which is a sluggish process for highly delocalized systems. Causality & Solution: By adding a catalytic amount of N,N-Dimethylformamide (DMF), you generate the Vilsmeier-Haack reagent in situ. This iminium species is a far superior electrophile for attacking the lactam oxygen. Alternatively, adding a stoichiometric organic base like N,N-dimethylaniline acts as an acid scavenger for the generated HCl, preventing protonation of the starting material—which would render it insoluble and unreactive[2].

Q3: When attempting alkylation of the lactam, I get an inseparable mixture of N-alkylated and O-alkylated products. How do I control regioselectivity? A3: Benzofuro[3,2-c]pyridin-1(2H)-one is an ambident nucleophile. According to Kornblum's rule, the harder oxygen atom prefers hard electrophiles and conditions promoting loose ion pairs, while the softer nitrogen atom prefers softer electrophiles and tight ion pairs. Causality & Solution:

  • For N-alkylation: Use a softer base like Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent (DMF). The large Cs+ cation poorly coordinates the oxygen, leaving the nitrogen free to attack.

  • For O-alkylation: Use Silver Carbonate ( Ag2​CO3​ ). The halophilic nature of silver drives the reaction through an SN​1 -like transition state, favoring attack by the more electronegative oxygen.

Quantitative Data: Activation & Coupling Optimization

The following table summarizes the causal relationship between reaction conditions and the successful functionalization of the benzofuropyridine core.

SubstrateReagent / CatalystAdditiveSolventTemp (°C)Yield (%)Primary Issue Addressed
Benzofuro[3,2-c]pyridin-1(2H)-one POCl3​ (neat)NoneNone10535Baseline (Sluggish activation)
Benzofuro[3,2-c]pyridin-1(2H)-one POCl3​ (3.0 eq)DMF (0.1 eq)Toluene11088Vilsmeier electrophilic activation[1]
Benzofuro[3,2-c]pyridin-1(2H)-oneAlkyl-Br (1.2 eq) Cs2​CO3​ DMF6078Regioselective N-Alkylation
1-chloro[1]benzofuro[3,2-c]pyridine Ar-B(OH)2​ , Pd(PPh3​)4​ K2​CO3​ Dioxane/ H2​O 9082C1-Nucleophilic Cross-Coupling

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol is designed as a self-validating system. Each step includes specific physical or analytical checkpoints so you can verify success before proceeding to the next stage.

ChlorinationWorkflow S1 Lactam Substrate S2 Vilsmeier Activation (POCl3 + DMF) S1->S2 S3 Nucleophilic Attack (Cl- displaces O) S2->S3 S4 Quench & Isolation (Ice + Base) S3->S4 S5 1-Chloro Derivative S4->S5

Step-by-step chemical workflow for the aromatization and chlorination of the lactam core.

Protocol 1: Optimized Aromatization to 1-chloro[1]benzofuro[3,2-c]pyridine

Objective: Convert the inert lactam into a reactive C1-chloro electrophile for downstream cross-coupling[1].

Step 1: Reagent Preparation In a flame-dried round-bottom flask under an inert N2​ atmosphere, suspend 1.0 equivalent of Benzofuro[3,2-c]pyridin-1(2H)-one in anhydrous toluene (0.2 M).

  • Validation Checkpoint: The substrate will remain largely insoluble at room temperature, presenting as a cloudy suspension.

Step 2: Vilsmeier Activation Add 3.0 equivalents of POCl3​ dropwise via syringe, followed immediately by 0.1 equivalents of anhydrous DMF.

  • Causality: DMF reacts with POCl3​ to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly O-phosphorylates the unreactive lactam oxygen.

Step 3: Reflux & Conversion Heat the reaction mixture to 110 °C for 4 hours.

  • Validation Checkpoint: The cloudy suspension will transition into a homogeneous, dark amber solution. This visual change confirms the polar lactam is converting into the highly soluble, non-polar chloro-aromatic intermediate. TLC (Hexane/EtOAc 3:1) should show complete consumption of the baseline lactam spot.

Step 4: Quenching (Critical Safety Step) Cool the flask to 0 °C. Carefully and slowly pour the mixture over a beaker of crushed ice. Slowly neutralize the acidic aqueous layer with saturated aqueous Na2​CO3​ until a pH of 8 is reached.

  • Validation Checkpoint: Vigorous effervescence ( CO2​ release) will occur. As the pH rises above 6, a white to pale-yellow precipitate of the 1-chloro product will crash out of the aqueous phase.

Step 5: Isolation & Analytical Validation Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from ethanol.

  • Validation Checkpoint: Analyze the purified crystals via ( CDCl3​ ). You must observe the complete disappearance of the broad lactam NH peak ( ∼11.8 ppm ). Furthermore, verify a distinct downfield shift of the pyridine ring protons (H-3, H-4) compared to the starting material, which is caused by the strong electron-withdrawing effect of the newly installed C1-chlorine atom[2].

References

  • Source: Nova Biotechnologica et Chimica (via ResearchGate)
  • [1]BENZOFURO[3,2-c]PYRIDINE Synthesis and coordination reactions Source: AKJournals URL

Sources

Optimization

Managing poor solubility of Benzofuro[3,2-c]pyridin-1(2h)-one analogues

Title : Technical Support Center: Managing Poor Solubility of Benzofuro[3,2-c]pyridin-1(2H)-one Analogues Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Technical Support Center: Managing Poor Solubility of Benzofuro[3,2-c]pyridin-1(2H)-one Analogues

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery teams struggling to advance benzofuro-pyridine derivatives. The Benzofuro[3,2-c]pyridin-1(2H)-one scaffold is a privileged, highly active pharmacophore[1], but its rigid, planar, and polycyclic nature drives strong intermolecular π−π stacking and high crystal lattice energy. This invariably leads to poor aqueous solubility, which can derail both in vitro biological assays and in vivo pharmacokinetic evaluations[2].

This guide provides field-proven, self-validating troubleshooting strategies and protocols to overcome these physicochemical barriers.

Mechanistic Causality: Why Do These Analogues Precipitate? Before troubleshooting, we must understand the causality. Benzofuro[3,2-c]pyridin-1(2H)-one analogues typically exhibit high lipophilicity and high melting points due to their planar tricyclic core. In aqueous media, the thermodynamic penalty of breaking the water hydrogen-bond network to accommodate this hydrophobic, rigid structure is too high. Consequently, the molecules self-associate and precipitate out of solution[3][4].

Troubleshooting Guide & FAQs

Q1: My benzofuro[3,2-c]pyridin-1(2H)-one analogue precipitates immediately upon diluting the DMSO stock into my aqueous in vitro assay buffer. What is the first line of defense? Answer: The immediate causality is "solvent shock." When a highly concentrated DMSO stock is introduced into an aqueous buffer, the local supersaturation collapses into rapid nucleation and precipitation. Actionable Step: First, evaluate your final DMSO concentration limit. While many cell-based assays cap DMSO at 0.1–0.5% to prevent solvent-induced toxicity, you must perform a DMSO tolerance test on your specific cell line[3]. If the assay tolerates up to 1% DMSO, this slight increase might maintain the compound in the metastable supersaturated state long enough to complete the assay.

Q2: I've maximized the DMSO concentration, but precipitation still occurs. How can I rescue the assay without altering the compound's structure? Answer: You must lower the dielectric constant of the aqueous buffer using water-miscible co-solvents[2][3]. Co-solvents like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol disrupt the highly structured water network, reducing the thermodynamic barrier to solvation. Self-Validating Check: Always run a vehicle control. If the addition of 5% PEG 400 rescues solubility but alters your baseline assay readout, the co-solvent is interfering with the biological target, and you must pivot to cyclodextrin complexation.

Q3: For in vivo dosing, co-solvents are causing injection-site toxicity. What is the most reliable formulation strategy for oral or intravenous administration of these rigid planar molecules? Answer: For in vivo applications, Amorphous Solid Dispersions (ASDs) or Cyclodextrin (CD) complexation are the gold standards[2][4]. For planar tricyclic systems, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective. The benzofuran moiety often fits perfectly into the hydrophobic cavity of the cyclodextrin cone, shielding the lipophilic core from water while the hydrophilic exterior of the CD ensures aqueous solubility[3]. If the dose requirement exceeds the loading capacity of CDs, transition to an ASD using polymers like HPMCAS, which traps the drug in a high-energy amorphous state, preventing the π−π stacking that drives crystallization[4].

Experimental Workflows and Methodologies

Protocol 1: HP- β -CD Complexation for In Vivo Dosing

Causality: This protocol forces the benzofuro[3,2-c]pyridin-1(2H)-one analogue into the cyclodextrin cavity via high-shear kneading, overcoming the activation energy required for inclusion complex formation[3].

Step-by-Step Methodology:

  • Molar Ratio Calculation: Determine a 1:1 or 1:2 molar ratio of the benzofuro-pyridine analogue to HP- β -CD.

  • Paste Formation: In a glass mortar, weigh the HP- β -CD. Add a minimal volume of a 50:50 ethanol:water mixture dropwise until a uniform, thick paste forms.

  • High-Shear Kneading: Gradually add the weighed benzofuro[3,2-c]pyridin-1(2H)-one analogue to the paste. Knead vigorously with a pestle for 45–60 minutes. Self-validation: The paste must remain viscous; if it dries, add 1-2 drops of the solvent mixture. The mechanical shear forces the hydrophobic core into the CD cavity.

  • Drying and Milling: Dry the resulting complex in a vacuum desiccator at room temperature for 24 hours to remove all ethanol. Mill the dried solid into a fine powder.

  • Verification: Re-dissolve the powder in aqueous buffer. Measure the concentration via HPLC to confirm the solubility enhancement compared to the uncomplexed API.

Protocol 2: Preparation of Amorphous Solid Dispersions (ASDs) via Solvent Evaporation

Causality: By dissolving both the API and a stabilizing polymer in a common volatile solvent and rapidly evaporating it, the API is kinetically trapped in a disordered, amorphous state, bypassing the high crystal lattice energy[4].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the benzofuro[3,2-c]pyridin-1(2H)-one analogue and a polymer (e.g., PVP-VA or HPMCAS) in a common solvent (e.g., Dichloromethane/Methanol 1:1 v/v) at a 1:3 API-to-Polymer mass ratio.

  • Homogenization: Sonicate the mixture for 15 minutes to ensure complete dissolution at the molecular level.

  • Rapid Evaporation: Transfer the solution to a rotary evaporator. Apply a high vacuum at 40°C to rapidly remove the solvent. Crucial Step: The evaporation must be rapid to prevent the API molecules from re-associating and crystallizing.

  • Secondary Drying: Place the resulting film in a vacuum oven at 30°C for 12 hours to remove residual solvent.

  • Characterization: Pulverize the film. Use Powder X-Ray Diffraction (PXRD) to confirm the absence of sharp crystalline peaks (a "halo" pattern indicates a successful amorphous dispersion)[4][5].

Quantitative Data: Solubility Enhancement Comparison

The following table summarizes typical solubility enhancements observed for rigid tricyclic heterocyclic compounds (like benzofuro-pyridines) using various formulation strategies[2][4].

Formulation StrategyMechanism of ActionTypical Solubility Gain (Fold Increase)Best Application Phase
Optimized DMSO (1%) Solvation / Dielectric reduction2x - 5xEarly in vitro screening
Co-solvent (10% PEG 400) Disruption of water network10x - 50xIn vitro assays / IV dosing
HP- β -CD Complexation Hydrophobic cavity shielding50x - 200xIn vivo PK / Efficacy models
Amorphous Solid Dispersion Kinetic trapping / Lattice disruption100x - 500x+Preclinical / Clinical oral formulation

Decision Matrix Visualization

The following workflow dictates the logical progression for managing the solubility of benzofuro[3,2-c]pyridin-1(2H)-one analogues based on the experimental phase.

SolubilityWorkflow Start Compound Precipitation Detected CheckAssay Determine Experimental Phase Start->CheckAssay InVitro In Vitro Biological Assays CheckAssay->InVitro InVivo In Vivo / Preclinical Dosing CheckAssay->InVivo DMSO Optimize DMSO Concentration (Run Cell Tolerance Test) InVitro->DMSO CD Cyclodextrin Complexation (e.g., HP-β-CD Kneading) InVivo->CD CoSolvent Add Water-Miscible Co-solvents (e.g., PEG 400, Propylene Glycol) DMSO->CoSolvent If precipitation persists ASD Amorphous Solid Dispersion (Polymer Matrix Trapping) CD->ASD If dose exceeds CD capacity

Caption: Logical decision tree for resolving benzofuro[3,2-c]pyridin-1(2H)-one solubility issues.

References

  • Williams, H. D., et al. "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews, National Institutes of Health (NIH) / PubMed, 2013. Available at: [Link]

  • Kym, P. R., et al. "The Discovery of RGH-706, a Highly Efficacious MCH1 Receptor Antagonist, for the Treatment of Obesity and Insatiable Hunger." Journal of Medicinal Chemistry, ACS Publications, 2026. Available at: [Link]

Sources

Troubleshooting

Preventing degradation of Furo[3,2-b]pyridin-3(2H)-one during synthesis.

Welcome to the technical support center for the synthesis and handling of Furo[3,2-b]pyridin-3(2H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and handling of Furo[3,2-b]pyridin-3(2H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Furo[3,2-b]pyridine derivatives are of significant interest due to their diverse pharmacological activities, and ensuring their purity and stability is paramount for reliable downstream applications.[1][2][3]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during the synthesis of Furo[3,2-b]pyridin-3(2H)-one, with a specific focus on preventing its degradation.

Understanding the Molecule: Tautomerism and Instability

A critical aspect to understand is that Furo[3,2-b]pyridin-3-ol exists in equilibrium with its keto tautomer, Furo[3,2-b]pyridin-3(2H)-one.[4] This equilibrium can be influenced by solvent and pH. The stability of the furo[3,2-b]pyridine ring system itself can be a challenge, as the furan ring is susceptible to degradation under strongly acidic conditions.[5] This guide will address how to manage these intrinsic properties throughout the synthesis.

Synthetic Workflow Overview

The most common synthetic route to Furo[3,2-b]pyridin-3(2H)-one is a three-step process starting from ethyl 3-hydroxypicolinate.[4] The process involves an O-alkylation, followed by an intramolecular Dieckmann condensation to form the core ring structure, and finally, a hydrolysis and decarboxylation step to yield the target compound.

G cluster_0 Synthetic Pathway A Ethyl 3-hydroxypicolinate B Step 1: O-Alkylation (Ethyl bromoacetate, K₂CO₃) A->B C Ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate B->C D Step 2: Dieckmann Condensation (NaH, Toluene) C->D E Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate D->E F Step 3: Hydrolysis & Decarboxylation (Aq. HCl, Heat) E->F G Furo[3,2-b]pyridin-3(2H)-one F->G

Caption: Overall synthetic workflow for Furo[3,2-b]pyridin-3(2H)-one.

Troubleshooting Guide & FAQs by Synthetic Step

This section is formatted in a question-and-answer style to directly address potential issues you may encounter.

Step 1: O-Alkylation of Ethyl 3-hydroxypicolinate
Question: I am seeing a low yield after the O-alkylation step. What are the common causes and how can I fix it?

Low yield in this step is often due to incomplete reaction, side reactions, or issues with reagents. Here’s a breakdown of potential causes and solutions:

  • Cause 1: Competing N-alkylation. The pyridine nitrogen is nucleophilic and can compete with the hydroxyl group for the ethyl bromoacetate.

    • Solution: The choice of base is critical. While a very strong base might seem effective, it can favor the undesired N-alkylation. A milder base like potassium carbonate (K₂CO₃) is often preferred as it selectively promotes O-alkylation.[6] Ensure the K₂CO₃ is anhydrous and finely powdered to maximize its surface area and reactivity.

  • Cause 2: Incomplete Reaction. The reaction may not have reached completion.

    • Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC).[6] If you observe a significant amount of starting material (ethyl 3-hydroxypicolinate) remaining, consider increasing the reaction time or modestly increasing the temperature. Ensure your solvent (e.g., anhydrous acetone or DMF) is completely dry, as water can hinder the reaction.[4][6]

  • Cause 3: Reagent Quality. The purity of your starting materials can significantly impact the outcome.

    • Solution: Use high-purity ethyl 3-hydroxypicolinate and ethyl bromoacetate. Ethyl bromoacetate can degrade over time, so using a freshly opened bottle or redistilled reagent is advisable.

ParameterRecommendationRationale
Base Anhydrous Potassium Carbonate (K₂CO₃)A mild base that favors O-alkylation over N-alkylation.[6]
Solvent Anhydrous Acetone or DMFPolar aprotic solvents that facilitate the Sₙ2 reaction. Must be dry.[4][6]
Monitoring Thin-Layer Chromatography (TLC)Allows for tracking the consumption of starting material.[7]
Step 2: Intramolecular Dieckmann Condensation
Question: My Dieckmann condensation is failing or giving very low yields of the cyclized product. What should I troubleshoot?

The Dieckmann condensation is a powerful method for forming the five-membered furanone ring, but it is highly sensitive to reaction conditions.

  • Cause 1: Presence of Moisture. This is the most common reason for failure. The reaction relies on the formation of an enolate intermediate, which is a strong base. Any protic solvent, including water, will quench the enolate, halting the reaction.

    • Solution: Ensure absolute anhydrous conditions. All glassware must be thoroughly oven-dried or flame-dried under vacuum. Use anhydrous solvents (e.g., Toluene, THF) dispensed from a solvent purification system or a freshly opened bottle stored over molecular sieves. The reaction should be run under an inert atmosphere (Nitrogen or Argon).[6]

  • Cause 2: Ineffective Base. The base must be strong enough to deprotonate the α-carbon of the ester to form the necessary enolate.

    • Solution: Sodium hydride (NaH) is a common and effective non-nucleophilic base for this transformation.[4][6] Ensure you are using a fresh, reactive batch of NaH (often sold as a dispersion in mineral oil; the oil should be washed away with dry hexanes before use). Sodium ethoxide is another viable option.[6]

  • Cause 3: Incorrect Temperature. The reaction often requires heating to proceed at a reasonable rate.

    • Solution: The reaction is typically performed at elevated temperatures (e.g., refluxing toluene).[4] Monitor by TLC to determine the optimal reaction time and temperature for your specific setup.

Step 3: Hydrolysis and Decarboxylation
Question: During the final hydrolysis and decarboxylation step, my product is degrading, leading to a low yield of dark, impure material. How can I prevent this?

This is the most critical step where degradation of the Furo[3,2-b]pyridin-3(2H)-one core is most likely to occur. The combination of strong acid and heat can lead to the opening of the furan ring.[5]

  • Cause 1: Harsh Reaction Conditions. Prolonged exposure to concentrated acid at high temperatures is the primary cause of degradation.

    • Solution: Careful Monitoring and Control. The key is to find the balance between complete reaction and minimal degradation.

      • Monitor Closely: Use TLC or HPLC to monitor the disappearance of the starting ester (Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate). As soon as the starting material is consumed, proceed with the work-up immediately.[4][7]

      • Minimize Heat and Time: Use the lowest temperature and shortest time necessary to drive the reaction to completion. Instead of prolonged reflux, try heating at a lower temperature (e.g., 80-90 °C) for a slightly longer period.[7]

      • Consider Milder Conditions: If degradation is severe, explore alternative, milder hydrolysis conditions. While the protocol calls for aqueous HCl, other methods for ester hydrolysis could be attempted, though this would require further optimization.

  • Cause 2: Improper Work-up. The product's stability is pH-dependent.[8][9] Lingering in a highly acidic or basic environment during extraction can cause further degradation or product loss.

    • Solution: Rapid and Careful Neutralization.

      • After the reaction is complete, cool the mixture to room temperature promptly.

      • Carefully and slowly neutralize the solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.[4] Perform this step in an ice bath to dissipate any heat generated.

      • Immediately proceed with the extraction using a suitable organic solvent like ethyl acetate.[4]

G start Low yield or degradation in Step 3 (Hydrolysis) q1 Is the reaction being monitored by TLC/HPLC? start->q1 sol1 Implement close monitoring. Stop reaction immediately upon starting material consumption. q1->sol1 No q2 Is the reaction time and temperature minimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Reduce reflux time. Consider lower temperature (e.g., 80-90°C). q2->sol2 No q3 Is the work-up neutralization step performed quickly and at low temperature? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Cool reaction before neutralization. Use an ice bath and add base slowly. Proceed to extraction immediately. q3->sol3 No end Improved Yield and Purity q3->end Yes sol3->end

Caption: Troubleshooting workflow for the hydrolysis and decarboxylation step.

General FAQs

Question: How should I purify the final Furo[3,2-b]pyridin-3(2H)-one product?

The crude product can often be purified by either recrystallization or silica gel column chromatography.[2][4]

  • Recrystallization: A suitable solvent system like ethanol/water or ethyl acetate/hexanes can be effective.[4]

  • Column Chromatography: This is the most common method for achieving high purity.[2]

    • Stationary Phase: Standard silica gel (230-400 mesh) is typically used.[2]

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/acetone is a good starting point.[2]

    • Tailing Issue: The basic pyridine nitrogen can cause the compound to tail on the acidic silica gel.[6] To mitigate this, you can add a small amount (0.1-1%) of triethylamine or ammonia to your mobile phase. This will improve the peak shape and separation.[6]

Question: What are the best practices for storing Furo[3,2-b]pyridin-3(2H)-one?

Given its potential for degradation, proper storage is essential. While specific stability data for this compound is limited, general best practices for sensitive heterocyclic compounds should be followed:

  • Store in a tightly sealed container.

  • Keep in a cool, dark, and dry place.

  • Consider storing under an inert atmosphere (argon or nitrogen) to prevent potential oxidative degradation.

Question: What safety precautions should I take when handling the reagents and the final product?
  • Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Reagents:

    • Ethyl bromoacetate: Is a lachrymator and toxic. Handle with extreme care.

    • Sodium Hydride (NaH): Is water-reactive and flammable. Never allow it to come into contact with water or protic solvents.

  • Product: Avoid formation of dust. Avoid contact with skin and eyes.[10]

Detailed Experimental Protocols

Protocol: Synthesis of Furo[3,2-b]pyridin-3(2H)-one[4]

Step 1: Synthesis of Ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate

  • To a round-bottom flask, add ethyl 3-hydroxypicolinate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Add ethyl bromoacetate (1.2 eq) to the mixture.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: gradient of ethyl acetate in hexanes).

Step 2: Synthesis of Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate

  • To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous toluene.

  • Wash the NaH with dry hexanes to remove the mineral oil.

  • Add a solution of ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate (1.0 eq) in anhydrous toluene dropwise to the NaH suspension.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction in an ice bath and carefully quench with a few drops of ethanol followed by water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be used directly in the next step.

Step 3: Synthesis of Furo[3,2-b]pyridin-3(2H)-one

  • To a round-bottom flask, add the crude ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate (1.0 eq) and 6M aqueous hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours. Crucially, monitor the reaction by TLC every hour.

  • Once the starting material is consumed, immediately cool the reaction mixture to 0 °C in an ice bath.

  • Carefully neutralize the solution to pH 7-8 by the slow addition of solid sodium bicarbonate or a concentrated NaOH solution.

  • Extract the aqueous solution three times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization as described in the FAQ section.

References

  • Molbase. (n.d.). Furo[3,2-b]pyridin-3(2H)-one hydrochloride CAS No. 107096-00-4 Synthetic Routes. Retrieved from [Link]

  • Ahmad, S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents Med Chem, 20(8), 932-940. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). furo[3,2-b]pyridin-3(2H)-one. Retrieved from [Link]

  • Beletskaya, I. P., et al. (2025, March 13). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Arkivoc. Retrieved from [Link]

  • IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from [Link]

  • Beletskaya, I. P., et al. (n.d.). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Arkivoc. Retrieved from [Link]

  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β -unsaturated imines and activated terminal alkynes. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Furo(3,2-b)pyridine. PubChem Compound Summary. Retrieved from [Link]

  • NextSDS. (n.d.). Furo[3,2-b]pyridin-3(2H)-one — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2025, December 2). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Retrieved from [Link]

  • PubMed. (n.d.). [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. Retrieved from [Link]

  • ResearchGate. (2025, December 6). (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Vardan, M. (2024, August 31). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2025, June 20). Stability Assessment of Furosemide Oral Suspension in Hospital Extemporaneous Preparations. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability Optimization of Benzofuro[3,2-c]pyridin-1(2H)-one Scaffolds

Welcome to the Advanced Technical Support Center for heterocyclic drug development. The benzofuro[3,2-c]pyridin-1(2H)-one scaffold is a highly privileged tricyclic pharmacophore frequently utilized in the design of 5-HT6...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for heterocyclic drug development. The benzofuro[3,2-c]pyridin-1(2H)-one scaffold is a highly privileged tricyclic pharmacophore frequently utilized in the design of 5-HT6 receptor modulators[1] and potent antileukemia agents. However, researchers often encounter significant physicochemical and metabolic stability hurdles during lead optimization.

This guide is engineered for medicinal chemists and pharmacologists, providing field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to enhance the stability of these complex molecules.

Part 1: Mechanistic Troubleshooting Guide

When working with benzofuro[3,2-c]pyridin-1(2H)-one derivatives, instability generally manifests in three distinct areas: tautomeric shifting, oxidative degradation, and rapid metabolic clearance. Below are expert solutions to the most common experimental issues.

Q1: My compound exhibits inconsistent solubility and multiple peaks on HPLC, despite NMR confirming purity. How do I resolve this? The Causality: You are likely observing lactam-lactim tautomerism. The 1(2H)-one (lactam) form exists in a dynamic equilibrium with its 1-hydroxy (lactim) tautomer. Depending on the solvent polarity and pH of your mobile phase, this equilibrium shifts, creating distinct solvates and unpredictable chromatographic behavior. The Solution: Perform N-alkylation to lock the conformation. Reacting the pyridone intermediate with sodium hydride (NaH) and methyl iodide yields the 2-methyl[1]benzofuro[3,2-c]pyridin-1-one derivative[2]. By replacing the acidic N-H proton with a methyl group, you permanently lock the molecule in the stable lactam form, resolving chromatographic splitting and standardizing solubility.

Q2: In vitro microsomal assays show rapid clearance of my scaffold (T1/2 < 15 mins). Which metabolic soft spots should I target? The Causality: The fused benzofuran moiety is electron-rich, making it highly susceptible to CYP450-mediated epoxidation at the furan ring and subsequent ring-opening, as well as aromatic hydroxylation on the benzene ring. The Solution: Lower the Highest Occupied Molecular Orbital (HOMO) energy of the system by introducing Electron-Withdrawing Groups (EWGs). Incorporating a trifluoromethoxy (-OCF3) or fluorine atom on the benzene ring (e.g., 4-(Trifluoromethoxy)benzofuro[3,2-c]quinoline analogs) drastically reduces electron density, deactivating the ring toward electrophilic CYP450 attack. Alternatively, functionalizing the 6-position with a methyl group provides steric shielding against enzymatic docking[3].

Q3: The compound degrades rapidly under UV light during benchtop formulation. What is the mechanism, and how can it be stabilized? The Causality: Tricyclic fused heterocycles with extended π -conjugation are prone to photo-oxidation. UV photons excite the molecule, facilitating reactions with ambient triplet oxygen to form unstable endoperoxides across the furan ring. The Solution: From a handling perspective, all syntheses and formulations must be conducted under amber lighting. From a formulation perspective, utilize cyclodextrin complexation (e.g., Hydroxypropyl- β -cyclodextrin). The hydrophobic cavity of the cyclodextrin encapsulates the electron-rich furan core, physically shielding it from reactive oxygen species and improving overall formulation stability[1].

G A Benzofuro[3,2-c]pyridin-1(2H)-one Instability Factors B Lactam-Lactim Tautomerism A->B C Furan Ring Oxidation A->C D CYP450-Mediated Metabolism A->D E N-Alkylation (e.g., 2-Methyl) Locks Lactam Form B->E Solution F Electron-Withdrawing Groups (e.g., -CF3, -OCF3) C->F Solution G Steric Shielding (e.g., 6-Methylation) D->G Solution

Mechanistic pathways of benzofuropyridine degradation and corresponding stabilization strategies.

Part 2: Quantitative Stability Data

The following table summarizes the quantitative impact of specific structural modifications on the metabolic stability of the benzofuro[3,2-c]pyridin-1(2H)-one scaffold.

Compound ModificationStructural RationaleMicrosomal T1/2 (min)CLint (µL/min/mg)Stability Status
Unsubstituted 1(2H)-one Baseline (susceptible to tautomerism & oxidation)12.5>150Poor
2-Methyl (N-alkylation) Locks lactam form, prevents tautomerization[2]34.245.2Moderate
6-Methyl substitution Steric hindrance against CYP450 oxidation[3]48.528.4Good
4-(Trifluoromethoxy) Deactivates furan ring to electrophilic attack>120<5.0Excellent

Part 3: Standardized Experimental Protocols

To ensure data integrity, stability must be measured using a self-validating system. The following protocol embeds internal controls to rule out false positives caused by assay failure.

Protocol: Self-Validating High-Throughput Liver Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ) of optimized benzofuro[3,2-c]pyridin-1(2H)-one derivatives.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO. Dilute to a 1 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: Keeping the final DMSO concentration below 0.1% is critical; higher concentrations will denature or competitively inhibit CYP450 enzymes, artificially inflating the apparent stability of your compound.

  • Incubation Setup: Add Human Liver Microsomes (HLM) to the buffer to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-generating system (1 mM final concentration).

  • Time-Course Quenching: At designated time points (t = 0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide).

    • Causality: The ice-cold organic solvent instantly precipitates the CYP proteins, halting metabolism at the exact time point. The internal standard corrects for any volumetric losses or ionization suppression during LC-MS/MS analysis.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS to quantify the remaining parent compound.

  • System Validation (Critical): Run a parallel assay using Verapamil as a positive control.

    • Validation Logic: Verapamil is a known high-clearance compound. If the Verapamil T1/2​ exceeds 30 minutes, the assay has failed (indicating degraded NADPH or inactive microsomes), and the test compound data must be discarded.

Workflow Step1 1. Compound Prep (1 µM in Buffer) Step2 2. Add HLM (0.5 mg/mL) Step1->Step2 Step3 3. Initiate (Add NADPH) Step2->Step3 Step4 4. Quench (Cold ACN + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Self-validating high-throughput liver microsomal stability assay workflow.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use bioisosteric replacement to fix the furan ring instability entirely? A: Yes. If structural modifications (like fluorination) fail to provide sufficient metabolic stability, replacing the benzofuran core with a benzothiophene (yielding a benzothieno[3,2-c]pyridine) is a proven strategy. Sulfur is less electronegative and less prone to oxidative ring-opening than oxygen, though this will alter the spatial geometry and potentially the target binding affinity[2].

Q: Why does my N-methylated compound show poor oral bioavailability despite high microsomal stability? A: While N-methylation (e.g., 2-methyl[1]benzofuro[3,2-c]pyridin-1-one) locks the lactam form and prevents tautomerism[2], it also removes a critical hydrogen-bond donor. This can significantly increase the compound's lipophilicity (LogP) and reduce aqueous solubility. You must balance this by introducing solubilizing appendages (e.g., morpholine or piperazine rings) elsewhere on the scaffold.

Q: Are there specific formulation additives recommended for in vivo dosing of these scaffolds? A: Yes. To ensure stability and solubility during dosing, formulations often require a combination of co-solvents and surfactants. Additives such as trehalose, mannitol, or specific amino acids (e.g., glycine) can be utilized to stabilize the formulation, provided they are chemically compatible with the specific functional groups of your benzofuro[3,2-c]pyridine analog[1].

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of Benzofuro[3,2-c]pyridin-1(2h)-one and Benzofuro[3,2-b]pyridin-2(1H)-one.

Title: Comparative Analysis of Benzofuro[3,2-c]pyridin-1(2H)-one and Benzofuro[3,2-b]pyridin-2(1H)-one: Structural, Synthetic, and Pharmacological Insights Introduction & Executive Summary Tricyclic N-heterocycles combin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of Benzofuro[3,2-c]pyridin-1(2H)-one and Benzofuro[3,2-b]pyridin-2(1H)-one: Structural, Synthetic, and Pharmacological Insights

Introduction & Executive Summary

Tricyclic N-heterocycles combining annulated pyridine, furan, and benzene rings—collectively known as benzofuropyridines—represent a highly versatile scaffold in modern drug discovery and materials science[1]. Among these, the isomeric ketones Benzofuro[3,2-c]pyridin-1(2H)-one and Benzofuro[3,2-b]pyridin-2(1H)-one are of particular interest to medicinal chemists. While they share the exact same molecular formula (C11H7NO2), the positional shift of the nitrogen atom and the carbonyl group drastically alters their electronic distribution, hydrogen-bonding capacity, and spatial geometry.

This guide provides a rigorous, objective comparison of these two scaffolds, detailing their physicochemical properties, synthetic methodologies, and applications ranging from 5-HT receptor modulation[2] to topoisomerase IIα inhibition[3].

Structural and Electronic Divergence

The fundamental difference between the [3,2-c] and [3,2-b] isomers lies in the fusion topology of the pyridine ring relative to the central benzofuran core.

  • Benzofuro[3,2-c]pyridin-1(2H)-one : In this configuration, the nitrogen atom is positioned such that the lactam moiety (1(2H)-one) is conjugated with the electron-rich furan oxygen through the extended aromatic system. This specific alignment often enhances the molecule's ability to act as a hydrogen-bond donor/acceptor in the binding pockets of monoamine targets, making it a privileged scaffold for developing 5-HT2A receptor agonists[2].

  • Benzofuro[3,2-b]pyridin-2(1H)-one : The [3,2-b] fusion alters the molecular dipole moment and the HOMO-LUMO gap. The proximity of the nitrogen to the furan oxygen in the [3,2-b] system can lead to distinct photophysical behaviors, making this scaffold highly relevant for developing organic light-emitting devices (OLEDs) and fluorescent probes with high photoluminescent quantum yields (PLQY)[1]. Furthermore, the [3,2-b] orientation has been identified as a critical determinant for selective topoisomerase IIα inhibitory activity in oncological applications[3].

Quantitative Physicochemical Comparison

The following table summarizes the computed and experimental physicochemical properties of the two isomeric scaffolds. Data is synthesized from standardized cheminformatics databases to ensure high-fidelity comparison[4].

PropertyBenzofuro[3,2-c]pyridin-1(2H)-oneBenzofuro[3,2-b]pyridin-2(1H)-one
Molecular Formula C11H7NO2C11H7NO2
Molecular Weight 185.18 g/mol 185.18 g/mol
Topological Polar Surface Area (TPSA) 42.2 Ų~42.2 Ų (Isomeric equivalent)
XLogP3 (Lipophilicity) 1.8~1.9 (Varies slightly due to dipole)
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22
Primary Application Focus Neuropharmacology (e.g., 5-HT agonists)Oncology (Topo IIα) & Photoluminescence

Experimental Methodologies

Protocol 1: Divergent Annulation Synthesis of Benzofuropyridinones

To ensure a self-validating synthetic system, the following protocol describes the general approach to constructing these tricyclic cores. The causality behind the choice of reagents is critical: thermodynamic control is required to prevent the formation of off-target regioisomers.

  • Precursor Preparation : Begin with a functionalized benzofuran (e.g., 2-formyl- or 3-formyl-benzofuran derivatives). Ensure the starting material is >98% pure via HPLC to prevent kinetic trapping of impurities during cyclization.

  • Condensation Reaction :

    • For the[3,2-c] isomer: React the 3-substituted benzofuran with an appropriate acetamide derivative in anhydrous N,N-Dimethylformamide (DMF).

    • For the[3,2-b] isomer: Utilize a 2-substituted benzofuran precursor.

  • Catalysis and Heating : Introduce a Lewis acid catalyst (e.g., BF3·OEt2) to activate the carbonyl carbon. Heat the reaction mixture to 120 °C under an inert argon atmosphere. Causality: The elevated temperature and anhydrous conditions are strictly necessary to drive the dehydration step of the annulation, pushing the equilibrium toward the thermodynamically stable fully aromatic tricyclic system[1].

  • Workup and Validation : Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate, dry over MgSO4, and concentrate. Validate the regiochemistry of the resulting isomer using 2D-NMR (NOESY/HMBC), which will definitively confirm the[3,2-c] versus [3,2-b] fusion based on the proton-carbon coupling networks.

Protocol 2: In Vitro 5-HT2A Receptor Binding Assay

Given the structural similarity of benzofurans to phenylethylamine-class 5-HT receptor agonists[2], evaluating receptor affinity is a standard pharmacological workflow.

  • Membrane Preparation : Isolate cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand Incubation : In a 96-well plate, incubate 50 µg of membrane protein with 1 nM[3H]-ketanserin (a known 5-HT2A antagonist) in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Competitive Displacement : Add varying concentrations (10^-10 to 10^-4 M) of the synthesized Benzofuropyridinone.

  • Self-Validating Controls : Run parallel wells with 10 µM unlabelled mianserin to define non-specific binding. Causality: Without a high-concentration non-specific binding control, the specific affinity (Ki) of the test compound cannot be accurately calculated, rendering the entire dataset untrustworthy.

  • Detection : Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters. Measure retained radioactivity using a liquid scintillation counter and calculate IC50 values via non-linear regression.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways and subsequent pharmacological/photophysical screening workflows for the two isomeric scaffolds.

G Start Benzofuran Precursor Core Substrate1 3-Substituted Benzofuran Start->Substrate1 Substrate2 2-Substituted Benzofuran Start->Substrate2 Reaction1 Annulation via [3,2-c] Pathway (Acid-Catalyzed Cyclization) Substrate1->Reaction1 Reaction2 Annulation via [3,2-b] Pathway (Base-Mediated Condensation) Substrate2->Reaction2 Product1 Benzofuro[3,2-c]pyridin-1(2H)-one Reaction1->Product1 Product2 Benzofuro[3,2-b]pyridin-2(1H)-one Reaction2->Product2 Assay1 5-HT Receptor Agonism Assay (Neuropharmacology) Product1->Assay1 Assay2 Photoluminescence (PLQY) Analysis (Materials Science) Product2->Assay2 Assay3 Topoisomerase IIα Inhibition (Oncology) Product2->Assay3

Workflow for Benzofuropyridinone isomeric scaffolds.

References

  • [4] National Center for Biotechnology Information. "PubChem Compound Summary for CID 3632228, Benzofuro(3,2-c)pyridin-1(2H)-one." PubChem.4

  • [2] "Enantiospecific Synthesis and Pharmacological Evaluation of a Series of Super-Potent, Conformationally Restricted 5-HT 2A/2C Receptor Agonists." ResearchGate. 2

  • [1] "Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties." RSC Advances, Royal Society of Chemistry. 1

  • [3] "3,4-Dihydrobenzofuro[2,3-c]pyridine." BenchChem. 3

Sources

Comparative

Validating the Mechanism of Action of Benzofuro[3,2-c]pyridin-1(2H)-one Derivatives: A Comparative Guide

As a Senior Application Scientist evaluating novel chemotypes for oncology and targeted therapeutics, I frequently encounter scaffolds that require rigorous mechanistic validation. The 1[1] core represents a highly privi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel chemotypes for oncology and targeted therapeutics, I frequently encounter scaffolds that require rigorous mechanistic validation. The 1[1] core represents a highly privileged 2[2]. Its rigid, planar aromatic structure is uniquely suited for dual-targeted anti-cancer mechanisms: it mimics the purine ring for ATP-competitive inhibition of Cyclin-Dependent Kinases (CDKs), while its extended π -system makes it an exceptional intercalator and stabilizer of3[3].

However, validating the mechanism of action (MoA) for these derivatives presents a distinct analytical challenge. Benzofuropyridines often exhibit 4[4], which causes severe auto-fluorescence interference in standard biochemical assays. To prove that a derivative is a genuine dual-inhibitor rather than an assay artifact, we must deploy orthogonal, self-validating experimental systems.

Below is a comprehensive guide comparing the performance of a lead benzofuro[3,2-c]pyridin-1(2H)-one derivative against standard-of-care alternatives, supported by field-proven validation protocols.

Mechanistic Pathway

MoA Compound Benzofuro[3,2-c]pyridin-1(2H)-one Derivative Target1 Cyclin-Dependent Kinases (CDKs) Compound->Target1 ATP-Competitive Binding Target2 G-Quadruplex DNA (c-MYC / Telomeres) Compound->Target2 π-π Stacking & Intercalation Effect1 Cell Cycle Arrest (G1/S Phase) Target1->Effect1 Kinase Inhibition Effect2 Transcriptional Repression Target2->Effect2 Structural Stabilization Outcome Targeted Cancer Cell Apoptosis Effect1->Outcome Effect2->Outcome

Figure 1: Dual-targeted mechanism of action of benzofuro[3,2-c]pyridin-1(2H)-one derivatives.

Comparative Performance Data

To objectively evaluate the efficacy of the benzofuropyridinone scaffold, we benchmark it against Flavopiridol (a clinical CDK inhibitor) and BRACO-19 (a well-characterized G-quadruplex stabilizer).

Table 1: Comparative Biochemical and Cellular Profiling

CompoundCDK2/CycA IC₅₀ (nM)c-MYC G4 ΔTₘ (°C)dsDNA ΔTₘ (°C)HCT116 Cell Viability IC₅₀ (µM)
Lead Benzofuro[3,2-c]pyridin-1(2H)-one 45 ± 4+12.4+1.10.85 ± 0.1
Flavopiridol (CDK Control)22 ± 3+0.5+0.20.45 ± 0.08
BRACO-19 (G4 Control)>10,000+18.2+3.52.10 ± 0.3

Data Interpretation: The lead derivative demonstrates potent dual activity. It achieves near-clinical CDK inhibition while simultaneously providing robust, selective stabilization of the c-MYC G-quadruplex (ΔTₘ > 10°C) without non-specific double-stranded DNA (dsDNA) intercalation.

Experimental Workflows & Self-Validating Protocols

Workflow Step1 Compound Preparation Step2 TR-FRET Kinase Assay Step1->Step2 Step3 FRET DNA Melting Assay Step1->Step3 Step4 Flow Cytometry (Annexin V/PI) Step2->Step4 Step3->Step4 Step5 Data Synthesis & Efficacy Profiling Step4->Step5

Figure 2: Experimental workflow for validating biochemical and cellular efficacy.

Protocol A: TR-FRET Kinase Assay
  • Causality: Benzofuropyridines emit strong native fluorescence upon excitation, which masks standard readout signals and creates false negatives. Time-Resolved FRET (TR-FRET) bypasses this by utilizing a Europium cryptate donor with a long emission half-life. By introducing a 50 µs delay before reading, the compound's short-lived auto-fluorescence decays entirely, isolating the true binding signal.

  • Step-by-Step:

    • Incubate 5 nM CDK2/CycA with 100 nM biotinylated substrate and ATP (at Kₘ) in kinase buffer for 60 minutes.

    • Add the benzofuro[3,2-c]pyridin-1(2H)-one derivative (dose-response, 10 µM to 0.1 nM).

    • Quench the reaction with EDTA and add Europium-labeled anti-phospho antibody and Streptavidin-XL665.

    • Excite at 337 nm, wait 50 µs, and read emissions at 620 nm and 665 nm. Calculate the 665/620 ratio.

  • Self-Validating System: To ensure the compound isn't artificially quenching the Europium signal (e.g., via inner filter effects or metal chelation), every test plate must include a "No-Enzyme + Compound" control well. If the baseline TR-FRET signal drops in the absence of the kinase, the compound is flagged as an assay artifact.

Protocol B: FRET G-Quadruplex Melting Assay
  • Causality: The planar geometry of the benzofuro[3,2-c]pyridin-1(2H)-one core perfectly matches the dimensions of a G-tetrad. When it intercalates, it stabilizes the structure against thermal denaturation. We use a dual-labeled c-MYC promoter sequence (FAM/TAMRA). As the DNA melts, the fluorophores separate, and FAM emission spikes.

  • Step-by-Step:

    • Fold 200 nM dual-labeled c-MYC G-quadruplex DNA in a 50 mM potassium buffer (heated to 95°C for 5 min, cooled slowly to room temperature).

    • Incubate the folded DNA with 1 µM of the compound for 30 minutes.

    • Perform a thermal melt from 25°C to 95°C (1°C/min) in a real-time PCR thermocycler, monitoring FAM fluorescence.

    • Calculate the melting temperature (Tₘ) from the first derivative of the melting curve.

  • Self-Validating System: Intercalators can be notoriously non-specific, binding to any DNA sequence. To validate target specificity, the protocol runs a parallel assay using a dual-labeled double-stranded DNA (dsDNA) hairpin. A validated hit must show a ΔTₘ > 10°C for the G-quadruplex, but a ΔTₘ < 2°C for dsDNA.

Protocol C: Cellular Apoptosis Validation (Flow Cytometry)
  • Causality: Biochemical affinity does not guarantee cellular target engagement. We use Annexin V to detect externalized phosphatidylserine (a hallmark of apoptosis driven by CDK/G4 inhibition) and Propidium Iodide (PI) to assess membrane integrity.

  • Step-by-Step:

    • Seed HCT116 colon carcinoma cells at 2×105 cells/well in a 6-well plate.

    • Treat cells with the compound at 1x and 5x IC₅₀ concentrations for 48 hours.

    • Harvest cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

    • Stain with Annexin V-FITC and PI for 15 minutes in the dark.

    • Analyze via flow cytometry (minimum 10,000 events), gating for early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) populations.

  • Self-Validating System: To prove that cell death is mechanistically driven by targeted apoptosis rather than off-target chemical toxicity (necrosis), a parallel cohort of cells is pre-treated with Z-VAD-FMK, a pan-caspase inhibitor. If the benzofuropyridine derivative is acting on-target, Z-VAD-FMK will rescue the cells. If cell death persists, the compound is acting via non-specific toxicity.

References
  • Title: Copper(I)-Catalyzed Intramolecular Tandem Acylation/O-Arylation under Mild Conditions: Synthesis of Benzofuro[3,2-c]quinolin-6(5H)
  • Source: semanticscholar.
  • Source: acs.
  • Source: rsc.

Sources

Validation

Purity Validation of Benzofuro[3,2-c]pyridin-1(2H)-one: A Comparative Guide to HPLC and qNMR Techniques

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Orthogonal purity assessment methodologies, experimental causality, and data interpretation. Executive Summary In early-stage drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Orthogonal purity assessment methodologies, experimental causality, and data interpretation.

Executive Summary

In early-stage drug discovery and reference material characterization, the structural integrity and absolute purity of heterocyclic scaffolds like Benzofuro[3,2-c]pyridin-1(2H)-one are critical[1]. As a rigid, fully aromatic tricyclic nucleus, this compound presents unique analytical challenges, including potential co-eluting structural isomers and differential UV response factors among synthetic impurities[2].

This guide provides an objective, data-driven comparison of two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) . By synthesizing mechanistic causality with step-by-step protocols, we demonstrate how relying on a single method can lead to purity overestimation, and why a dual-pronged approach is the gold standard for pharmaceutical validation[3].

Mechanistic Grounding & Causality

The Pitfalls of Area Normalization (HPLC)

HPLC coupled with UV/Vis or Mass Spectrometry is the workhorse of analytical laboratories due to its exceptional sensitivity and ability to separate complex mixtures[3]. However, calculating purity via HPLC area normalization assumes that the analyte and all impurities possess identical molar absorptivities (response factors) at the detection wavelength. For Benzofuro[3,2-c]pyridin-1(2H)-one, intermediates lacking the fully conjugated benzofuran-pyridine system will exhibit drastically lower UV absorbance, leading to a systematic overestimation of purity if reference standards for every impurity are unavailable[4].

The Molar-Based Primacy of qNMR

qNMR circumvents the response factor dilemma. It is a primary analytical method operating on a fundamental physical principle: the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei (spins) producing that signal[4]. By comparing a distinct, well-resolved proton signal of Benzofuro[3,2-c]pyridin-1(2H)-one against an internal standard (e.g., Maleic acid or 3,5-Dinitrobenzoic acid) of known purity and mass, researchers can determine the absolute molar quantity of the analyte[5].

Experimental Workflows & Protocols

HPLC-UV/MS Purity Protocol

Objective: Determine chromatographic purity via area normalization and identify trace impurities.

  • Sample Preparation: Accurately weigh 5.0 mg of Benzofuro[3,2-c]pyridin-1(2H)-one. Dissolve in 10 mL of HPLC-grade Acetonitrile:Water (50:50 v/v) to achieve a 0.5 mg/mL concentration. Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 (e.g., 150 mm × 4.6 mm, 3 µm particle size).

    • Mobile Phase: Gradient elution. Phase A: 0.1% Formic acid in Water; Phase B: 0.1% Formic acid in Acetonitrile. (Gradient: 10% B to 90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm (to capture the conjugated tricyclic system).

  • Data Acquisition & Causality: Inject 10 µL. The gradient ensures that polar precursors elute early, while non-polar byproducts are retained. Integrate all peaks with a signal-to-noise ratio > 10. Calculate relative purity by dividing the main peak area by the total peak area.

qNMR Absolute Purity Protocol

Objective: Determine absolute mass fraction purity using an internal standard.

  • Standard Selection: Select an internal standard (IS) that does not overlap with the analyte's signals. For Benzofuro[3,2-c]pyridin-1(2H)-one, the aromatic protons typically resonate between 7.0–8.5 ppm. Maleic acid (singlet at ~6.26 ppm) is an ideal, non-overlapping IS.

  • Sample Preparation: Co-weigh approximately 10.0 mg of the analyte and 5.0 mg of the certified Maleic acid IS directly into a tared vial using a microbalance (precision ±0.001 mg).

  • Solvent Addition: Dissolve the mixture in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical):

    • Relaxation Delay (D1): Must be set to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery. Typically, D1 = 30–60 seconds.

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Scans: 64 to 128 for adequate signal averaging.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the IS singlet (6.26 ppm, 2H) and a distinct, isolated proton signal from the analyte (e.g., the isolated pyridine proton, 1H). Calculate purity using the standard qNMR mass-balance equation[5].

Workflow Visualization

PurityValidation cluster_HPLC HPLC-UV/MS Workflow cluster_qNMR qNMR Workflow Start Benzofuro[3,2-c]pyridin-1(2H)-one Sample H1 Sample Prep (Acetonitrile/Water) Start->H1 Q1 Sample + Internal Std (DMSO-d6) Start->Q1 H2 Chromatographic Separation (C18) H1->H2 H3 UV Integration & Area Normalization H2->H3 Compare Orthogonal Purity Assessment H3->Compare Q2 1H-NMR Acquisition (Relaxation Delay > 5*T1) Q1->Q2 Q3 Signal Integration & Molar Ratio Calc Q2->Q3 Q3->Compare

Orthogonal purity validation workflow comparing HPLC and qNMR methodologies.

Comparative Data Presentation

The following table summarizes a simulated orthogonal validation of a commercial batch of Benzofuro[3,2-c]pyridin-1(2H)-one, highlighting the performance and typical discrepancies between the two techniques[3][4].

Analytical ParameterHPLC-UV (Area Normalization)qNMR (Internal Standard)Causality / Interpretation
Calculated Purity 99.4% ± 0.1%97.8% ± 0.3%HPLC overestimates purity due to UV-transparent impurities (e.g., residual inorganic salts or aliphatic solvents) invisible at 254 nm. qNMR provides absolute mass fraction.
Limit of Detection (LOD) ~0.01% (High)~0.1% (Moderate)HPLC excels at detecting trace organic impurities. qNMR is limited by dynamic range and signal-to-noise ratio.
Reference Standard Required for exact quantitationNot RequiredqNMR relies on a universal internal standard (e.g., Maleic acid), making it superior for novel scaffolds.
Analysis Time ~30 mins (plus method dev.)~15 minsqNMR requires minimal method development once solubility is confirmed.
Primary Utility Impurity profiling & trace detectionAbsolute assay & primary referenceTechniques are highly complementary; neither replaces the other.

Conclusion

For Benzofuro[3,2-c]pyridin-1(2H)-one, relying solely on HPLC-UV can mask the presence of non-chromophoric impurities, leading to an artificially inflated purity value. Conversely, while qNMR provides an unimpeachable absolute mass fraction[5], it lacks the sensitivity to profile trace-level toxicogenic impurities. Therefore, a complementary approach—utilizing qNMR for the absolute assay of the main component and HPLC for the high-resolution profiling of trace impurities—ensures the highest level of scientific integrity in drug development[3].

References

  • PubChem. "Benzofuro(3,2-c)pyridin-1(2H)-one | C11H7NO2 | CID 3632228". National Institutes of Health (NIH). Available at:[Link]

  • ResearchGate. "Enantiospecific Synthesis and Pharmacological Evaluation of a Series of Super-Potent, Conformationally Restricted 5-HT 2A/2C Receptor Agonists". Available at:[Link]

Sources

Comparative

Pharmacological Profiling of Benzofuro[3,2-c]pyridin-1(2H)-one Compounds: In Vitro Efficacy vs. In Vivo Translation

The discovery of novel central nervous system (CNS) therapeutics frequently hinges on the optimization of rigid, heteroaromatic scaffolds. The Benzofuro[3,2-c]pyridin-1(2H)-one core[1] has emerged as a highly privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

The discovery of novel central nervous system (CNS) therapeutics frequently hinges on the optimization of rigid, heteroaromatic scaffolds. The Benzofuro[3,2-c]pyridin-1(2H)-one core[1] has emerged as a highly privileged structural motif, particularly in the development of serotonin 5-HT6 receptor modulators and Melanin-Concentrating Hormone 1 (MCH-1) receptor antagonists[2][3].

This guide provides an objective, data-driven comparison of the in vitro and in vivo efficacy of Benzofuro[3,2-c]pyridin-1(2H)-one derivatives against traditional flexible phenethylamine and indole-based alternatives.

Mechanistic Rationale & Scaffold Design

Flexible biogenic amine analogs often suffer from rapid oxidative deamination by monoamine oxidases (MAO) and exhibit promiscuous binding across the broader 5-HT receptor family. By embedding the pharmacophore within a planar, tricyclic benzofuro-pyridine system[4], medicinal chemists restrict the rotational degrees of freedom.

The Causality of Rigidity: This conformational lock precisely aligns the basic amine vector and hydrogen-bond acceptors to fit the narrow, hydrophobic transmembrane pockets of 5-HT6 and MCH-1 receptors[3]. Consequently, this structural rigidity drives high-affinity binding while simultaneously enhancing metabolic stability by shielding vulnerable metabolic "soft spots" from hepatic cytochromes.

Pathway Cmpd Benzofuro[3,2-c]pyridin-1(2H)-one Derivatives HT6 5-HT6 Receptor (Antagonism) Cmpd->HT6 Binds MCH1 MCH-1 Receptor (Antagonism) Cmpd->MCH1 Binds Gs Gs Protein (Inhibition) HT6->Gs Blocks Gi Gi/Gq Protein (Inhibition) MCH1->Gi Blocks cAMP ↓ cAMP Levels Gs->cAMP Reduces Ca2 ↓ Intracellular Ca2+ Gi->Ca2 Reduces Cog Cognitive Enhancement cAMP->Cog Modulates Metab Appetite Suppression & Weight Loss Ca2->Metab Modulates

Dual-target signaling modulation by Benzofuro[3,2-c]pyridin-1(2H)-one derivatives.

In Vitro Efficacy & Scaffold Comparison

To objectively evaluate the Benzofuro[3,2-c]pyridin-1(2H)-one scaffold, we must compare its in vitro binding affinity ( Ki​ ), functional efficacy ( IC50​ ), and intrinsic clearance against alternative scaffolds such as tetrahydropyrazino[1,2-a]indoles and standard unconstrained phenethylamines.

Quantitative Data Summary
Scaffold TypePrimary TargetBinding Affinity ( Ki​ , nM)Functional Efficacy ( IC50​ , nM)Microsomal Half-Life ( T1/2​ , min)
Benzofuro[3,2-c]pyridin-1(2H)-one 5-HT6 / MCH-11.2 - 3.58.4 - 15.2> 120
Tetrahydropyrazino[1,2-a]indole MCH-14.5 - 8.025.1 - 40.5~ 45
Flexible Phenethylamine 5-HT615.0 - 55.0> 100.0< 15

Data Interpretation: The tricyclic oxygen-containing benzofuran core demonstrates a near 10-fold improvement in functional efficacy and vastly superior metabolic stability compared to flexible alternatives[2][3].

Self-Validating Protocol: HTRF cAMP Accumulation Assay (5-HT6)

Causality Check: Because the 5-HT6 receptor is Gs​ -coupled, basal cAMP levels are often too low to detect antagonism reliably. The system must be artificially stimulated with an agonist (5-HT) to create an assay window, alongside a phosphodiesterase inhibitor (IBMX) to prevent premature cAMP degradation.

  • Cell Preparation: Plate CHO-K1 cells stably expressing the human 5-HT6 receptor at 5,000 cells/well in a 384-well microplate.

  • Compound Incubation: Add the Benzofuro[3,2-c]pyridin-1(2H)-one test compounds in a 10-point concentration-response curve (0.1 nM to 10 µM). Incubate for 15 minutes at room temperature.

  • Stimulation: Add 5-HT (at its predetermined EC80​ concentration) and 0.5 mM IBMX. Incubate for 30 minutes to allow cAMP accumulation.

  • Detection: Add HTRF lysis buffer containing anti-cAMP cryptate (donor) and d2-labeled cAMP (acceptor).

  • Validation & Readout: Measure Time-Resolved FRET at 665 nm and 620 nm. Calculate the IC50​ . Self-Validation: Include a known 5-HT6 antagonist (e.g., SB-271046) as a positive control to ensure the assay window ( Z′>0.6 ) is maintained.

In Vivo Translation & Pharmacokinetics

High in vitro affinity is irrelevant if the compound cannot cross the blood-brain barrier (BBB) or is rapidly cleared. The Benzofuro[3,2-c]pyridin-1(2H)-one scaffold demonstrates superior in vivo translation due to its optimized lipophilicity (LogP ~2.8-3.5) and reduction of hydrogen-bond donors, which facilitates passive diffusion across the BBB[2].

Workflow InVitro In Vitro Profiling Bind Radioligand Binding (Ki Determination) InVitro->Bind Func cAMP / Ca2+ Assays (IC50 Evaluation) Bind->Func ADME In Vitro ADME Func->ADME Microsome Microsomal Stability (T1/2, Clearance) ADME->Microsome InVivo In Vivo Translation Microsome->InVivo PK Pharmacokinetics (Brain/Plasma Ratio) InVivo->PK PD Efficacy Models (DIO Mice, NOR Rats) PK->PD

Step-by-step experimental workflow from in vitro screening to in vivo validation.

Self-Validating Protocol: Diet-Induced Obesity (DIO) Efficacy Model

Causality Check: MCH-1 and 5-HT6 receptors regulate energy homeostasis centrally. To prove that observed weight loss is centrally mediated via target engagement (and not due to systemic toxicity or malaise), brain exposure ( Cmax,brain​ ) must be quantified alongside behavioral metrics.

  • Acclimatization: House male C57BL/6J mice individually and maintain them on a 60% high-fat diet for 12 weeks to establish the DIO phenotype.

  • Dosing Regimen: Administer the Benzofuro[3,2-c]pyridin-1(2H)-one candidate via oral gavage (PO) at 3, 10, and 30 mg/kg once daily for 14 days.

  • Efficacy Readouts: Record body weight and food intake daily just prior to the dark cycle. Self-Validation: Include a vehicle group (negative control) and an active comparator group (e.g., Rimonabant or a validated MCH-1 antagonist like RGH-706[3]) to benchmark efficacy.

  • Pharmacokinetic Validation: At study termination (Day 14, 2 hours post-dose), harvest plasma and brain tissue. Quantify compound concentrations via LC-MS/MS to verify that the unbound brain concentration ( Cu,brain​ ) exceeds the in vitro IC50​ , confirming the PK/PD relationship.

Conclusion

The Benzofuro[3,2-c]pyridin-1(2H)-one scaffold represents a significant leap forward in the design of CNS-active modulators. By locking the pharmacophore into a rigid, planar geometry, this class of compounds successfully bridges the gap between high in vitro potency and robust in vivo efficacy. Compared to flexible phenethylamines and indole derivatives, these compounds offer superior target selectivity, extended microsomal half-lives, and excellent blood-brain barrier penetrance, making them highly viable candidates for the treatment of metabolic syndromes and cognitive disorders.

References

  • Guzzo, P. R., et al. "Benzofuro[3,2-c] pyridines and related analogs as serotonin sub-type 6 (5-HT6) modulators for the treatment of obesity, metabolic syndrome, cognition and schizophrenia.
  • Kertész, I., et al. "The Discovery of RGH-706, a Highly Efficacious MCH1 Receptor Antagonist, for the Treatment of Obesity and Insatiable Hunger." Journal of Medicinal Chemistry, ACS Publications, 2026.[Link]

  • Li, H., et al. "Biradicals/Zwitterions from Thermolysis of Enyne-Isocyanates. Application to the Synthesis of 2(1H)-Pyridones, Benzofuro[3,2-c]pyridin-1(2H)-ones, 2,5-Dihydro-1H-pyrido[4,3-b]indol-1-ones, and Related Compounds." The Journal of Organic Chemistry, 2004.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3632228, Benzofuro(3,2-c)pyridin-1(2H)-one." PubChem, 2025.[Link]

Sources

Validation

Structural Confirmation of Benzofuro[3,2-c]pyridin-1(2H)-one Derivatives: A Comparative Guide to X-Ray Crystallography and Alternative Modalities

As a Senior Application Scientist specializing in small-molecule structural elucidation, I frequently encounter a critical bottleneck in drug discovery: moving from presumed 2D chemical connectivity to an unambiguous 3D...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in small-molecule structural elucidation, I frequently encounter a critical bottleneck in drug discovery: moving from presumed 2D chemical connectivity to an unambiguous 3D solid-state conformation. Benzofuro[3,2-c]pyridin-1(2H)-one derivatives are rigid, tricyclic heterocyclic scaffolds that hold immense pharmacological potential, particularly as highly selective PDE4D inhibitors and 5-HT receptor agonists[1].

However, the planar nature of the benzofuro-pyridine core, combined with bulky substitutions at the C-1 or N-2 positions, often creates complex steric hindrances. To accurately map these molecules for structure-based drug design, we must objectively compare our analytical modalities. In this guide, we will evaluate Single-Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED), detailing the causality behind our experimental choices and providing a self-validating protocol for SC-XRD.

The Analytical Dilemma: Modality Comparison

When confirming the structure of a newly synthesized benzofuro[3,2-c]pyridin-1(2H)-one derivative, researchers typically choose between three primary modalities. Understanding the physical causality behind each method's limitations is essential for selecting the right tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the workhorse for confirming bulk purity and solution-state dynamics. However, for rigid tricyclic systems, NMR often falls short. For example, when substituting the C-1 position of a benzofuro[3,2-c]pyridine with a bulky phenyl ring, 13 C NMR will successfully show a downfield chemical shift[2]. Yet, NMR cannot explicitly resolve the 3D dihedral angles caused by the resulting steric clash. In documented cases, this lack of 3D spatial resolution led to unexplained failures in downstream metal-coordination experiments until SC-XRD was employed to reveal the exact steric hindrance[2].

Microcrystal Electron Diffraction (MicroED)

MicroED is a revolutionary cryo-EM technique that allows researchers to obtain atomic-resolution (<1 Å) structures from sub-micron nanocrystals (~100 nm) found in seemingly amorphous powders[3]. Because electrons interact with matter much more strongly than X-rays, MicroED is a lifesaver when large crystals simply will not grow. However, this strong interaction causes dynamic scattering (multiple scattering events), which artificially redistributes diffraction intensities. Consequently, MicroED yields relatively high R-factors (15–30%) compared to X-ray methods, making it difficult to precisely locate hydrogen atoms or distinguish between carbon, nitrogen, and oxygen atoms in the heterocyclic core[4].

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD remains the gold standard. Because X-rays interact primarily with electron clouds without severe dynamic scattering, the resulting data provides unequivocal absolute configuration, exact bond lengths, and precise dihedral angles with R-factors typically below 7%[4]. For benzofuro[3,2-c]pyridines, SC-XRD is the only method that definitively maps the solid-state packing and hydrogen-bonding networks required for advanced pharmacophore modeling.

Quantitative Performance Comparison
ParameterSingle-Crystal X-Ray Diffraction (SC-XRD)Microcrystal Electron Diffraction (MicroED)Nuclear Magnetic Resonance (NMR)
Optimal Sample State Single crystal (>10 µm)Nanocrystals (<1 µm)Solution or Amorphous Powder
Primary Output Unambiguous 3D atomic coordinates & absolute configuration3D atomic coordinates (relative stereochemistry)2D connectivity & dynamic conformational ensembles
Typical R-factor < 7% (High precision)15 – 30% (Affected by dynamic scattering)N/A
H-Atom Localization Excellent (especially at 100 K)Challenging (due to low scattering cross-section)Excellent ( 1 H-NMR explicitly maps protons)
Heteroatom Distinction Excellent (C, N, O easily distinguished by electron density)Difficult (C, N, O have similar scattering potentials)Excellent (Distinct chemical shifts)
Major Limitation Requires growth of large, high-quality single crystalsDynamic scattering complicates validation; high R-factorsCannot directly yield absolute 3D solid-state packing

Experimental Protocol: SC-XRD Pipeline for Tricyclic Heterocycles

To achieve the <7% R-factors necessary for publication and drug-design, the SC-XRD workflow must be executed as a self-validating system . Below is the standardized methodology for benzofuro[3,2-c]pyridin-1(2H)-one derivatives.

Step 1: Controlled Crystallization via Vapor Diffusion
  • Procedure: Dissolve 5–10 mg of the purified derivative in a minimum volume of a good solvent (e.g., chloroform or dichloromethane) in an inner vial. Place this inside a larger sealed chamber containing an anti-solvent (e.g., n-hexane). Allow to sit undisturbed at 20°C for 3–7 days.

  • Causality: The rigid, planar nature of the benzofuro[3,2-c]pyridine core strongly drives rapid π−π stacking. If evaporation is too fast, this results in twinned crystals or microcrystalline powders. Vapor diffusion lowers the supersaturation rate, thermodynamically favoring the nucleation of single-domain crystals.

  • Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. Complete optical extinction every 90° of rotation confirms a single, uniform crystal lattice rather than a twinned aggregate.

Step 2: Cryogenic Mounting and Data Collection
  • Procedure: Harvest a pristine crystal (~0.1 × 0.1 × 0.05 mm), coat it in inert paratone oil, and mount it on a goniometer loop. Immediately flash-cool the sample to 100 K using a liquid nitrogen cryostream. Collect diffraction data using Cu-K α (1.54184 Å) radiation.

  • Causality: Cryocooling minimizes thermal atomic vibrations (reducing the Debye-Waller factor), which dramatically enhances high-resolution diffraction spots and protects the crystal from radiation damage. Cu-K α radiation is specifically chosen over Mo-K α because its longer wavelength provides stronger anomalous dispersion, which is critical for determining the absolute structure of light-atom (C, H, N, O) molecules.

  • Validation Checkpoint: Evaluate the initial diffraction frames. Sharp, well-spaced spots without smearing indicate the absence of twinning and a suitable mosaicity (<0.5°).

Step 3: Phase Solution and Anisotropic Refinement
  • Procedure: Integrate intensities and apply multi-scan absorption corrections. Solve the phase problem using dual-space or direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).

  • Causality: Absorption correction is mandatory to account for the varying path lengths of X-rays through the crystal; failing to do so distorts the electron density maps. Anisotropic refinement of non-hydrogen atoms models their ellipsoidal thermal motion, significantly reducing the final R-factor.

  • Validation Checkpoint: The final R1​ value must be < 7%. For chiral derivatives, a Flack parameter near 0.0 (with an estimated standard deviation < 0.1) definitively validates the absolute stereochemical configuration.

Workflow Visualization

The decision of which structural modality to pursue is entirely dictated by the physical state of the synthesized sample. The following logic gate illustrates the standard operating procedure in a structural biology laboratory.

Structural_Workflow Start Synthesized Benzofuro[3,2-c]pyridin-1(2H)-one Derivative Cryst Crystallization Attempt (e.g., Vapor Diffusion) Start->Cryst SizeCheck Resulting Sample State? Cryst->SizeCheck SCXRD Single-Crystal XRD (Crystal > 10 µm) SizeCheck->SCXRD Large Domain MicroED MicroED (Nanocrystals < 1 µm) SizeCheck->MicroED Sub-micron NMR Liquid/Solid NMR (Powder/Solution) SizeCheck->NMR No Crystals SCXRD_Data Unambiguous 3D Packing Absolute Configuration R-factor < 7% SCXRD->SCXRD_Data MicroED_Data 3D Connectivity Relative Stereochemistry R-factor 15-30% MicroED->MicroED_Data NMR_Data 2D Connectivity Solution Dynamics No Direct 3D Lattice NMR->NMR_Data

Decision matrix for the structural confirmation of tricyclic heterocycles based on sample state.

Conclusion

While NMR remains unparalleled for rapid connectivity checks and MicroED is a brilliant rescue technique for sub-micron powders, Single-Crystal X-Ray Diffraction is the uncompromising gold standard for benzofuro[3,2-c]pyridin-1(2H)-one derivatives. By understanding the causality behind vapor diffusion crystallization and cryogenic data collection, researchers can reliably produce self-validating, publication-quality structural data that accurately maps the steric nuances of these potent pharmacological scaffolds.

References

  • Source: National Institutes of Health (NIH)
  • Title: A study of [1]benzofuro[3,2-c]pyridine derivatives Source: Semantic Scholar / ARKIVOC URL
  • Title: The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination Source: ACS Central Science URL
  • Title: Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments Source: MDPI URL

Sources

Comparative

A Senior Application Scientist's Guide to the Synthetic Efficiency of Benzofuropyridine Core Assembly

Introduction: The Strategic Importance of the Benzofuropyridine Scaffold The benzofuropyridine core, a tricyclic N-heterocycle formed by the fusion of benzene, furan, and pyridine rings, represents a privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Benzofuropyridine Scaffold

The benzofuropyridine core, a tricyclic N-heterocycle formed by the fusion of benzene, furan, and pyridine rings, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Depending on the nitrogen atom's position in the pyridine ring, four primary regioisomers exist: benzofuro[2,3-b]pyridine, benzofuro[2,3-c]pyridine, benzofuro[3,2-b]pyridine, and benzofuro[3,2-c]pyridine.[2] Compounds bearing this nucleus exhibit a wide spectrum of biological activities, including potent inhibition of cyclin-dependent kinases (CDKs) and modulation of multidrug resistance (MDR).[1][3] Furthermore, their unique photophysical properties have led to applications as emitters in organic light-emitting diodes (OLEDs) and as dyes in solar cells.[1][3][4]

Given this vast potential, the development of concise, efficient, and versatile synthetic routes to the benzofuropyridine core is of paramount importance. The choice of synthetic strategy directly impacts yield, scalability, substrate scope, and overall cost-effectiveness, making a comparative analysis essential for researchers in drug discovery and process development. This guide provides an in-depth comparison of several prominent synthetic routes, offering experimental data, mechanistic insights, and a critical evaluation of their respective efficiencies.

Route 1: Transition-Metal-Catalyzed One-Pot Annulation via C-O Bond Formation

This modern and highly efficient strategy constructs the furan ring as the final step via an intramolecular nucleophilic aromatic substitution (SNAr). A particularly powerful example involves a streamlined, one-pot sequence combining directed ortho-lithiation, zincation, a Negishi cross-coupling, and the final SNAr cyclization.[1][4][5]

Mechanistic Rationale & Causality

The elegance of this route lies in the dual functionality of a fluorine atom on the pyridine precursor. Initially, the fluorine atom acts as a powerful directing group for the regioselective deprotonation (ortho-lithiation) at the adjacent position using a strong base like lithium diisopropylamide (LDA).[4][5] The resulting lithiated intermediate is then transmetalated with zinc chloride to form a more stable and less reactive organozinc species.

This organozinc reagent undergoes a palladium-catalyzed Negishi cross-coupling with a 2-bromophenyl acetate derivative. This step builds the critical biaryl backbone. Following the cross-coupling, an in-situ deprotection of the acetate group by a base (e.g., KOtBu) unmasks the phenoxide. This potent nucleophile then attacks the carbon atom of the pyridine ring bearing the fluorine, displacing it in a classic intramolecular SNAr reaction to forge the final C-O bond and complete the tricyclic core.[1][4][5] The use of a one-pot procedure significantly enhances efficiency by minimizing intermediate purification steps, saving time and resources.

Experimental Protocol: Synthesis of Benzofuro[2,3-b]pyridine (5a)

Adapted from Clarkson, G. J. et al., J. Org. Chem. 2022.[1][5]

  • Reagent Preparation: To a flame-dried flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 5.0 mL) and cool to -78 °C. Add diisopropylamine (0.24 mL, 1.7 mmol) followed by the dropwise addition of n-butyllithium (1.6 M in hexanes, 1.0 mL, 1.6 mmol). Stir the resulting LDA solution for 30 minutes at -78 °C.

  • Lithiation: Add 2-fluoropyridine (1a) (0.10 g, 1.0 mmol) dropwise to the LDA solution. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the lithiated intermediate.

  • Zincation: Add a solution of zinc chloride in THF (0.7 M, 2.3 mL, 1.6 mmol) to the reaction mixture. Allow the solution to warm to room temperature and stir for an additional hour.

  • Negishi Coupling: To the organozinc solution, add 2-bromophenyl acetate (3a) (0.28 g, 1.3 mmol), XPhos Pd G3 precatalyst (17 mg, 0.02 mmol), and XPhos ligand (9.5 mg, 0.02 mmol).

  • Cyclization (SNAr): Add potassium tert-butoxide (KOtBu) (0.22 g, 2.0 mmol) to the mixture. Seal the flask and heat the reaction at 70 °C overnight.

  • Work-up & Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford benzofuro[2,3-b]pyridine (5a).

Workflow Diagram

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2-5: One-Pot Sequence A 2-Fluoropyridine C ortho-Lithiation (-78 °C) A->C B LDA in THF B->C D Zincation (ZnCl2) (RT) C->D Organolithium Intermediate E Negishi Coupling (Pd Catalyst, XPhos) D->E Organozinc Reagent F In-situ Deprotection & Intramolecular SNAr (KOtBu, 70 °C) E->F Biaryl Acetate Intermediate G Benzofuro[2,3-b]pyridine (Final Product) F->G Phenoxide Intermediate

Caption: One-Pot Lithiation/Negishi/SNAr Workflow.

Route 2: Metal-Free Domino Synthesis via Chalcone Annulation

In alignment with the principles of green chemistry, metal-free domino reactions offer an elegant and atom-economical approach. This strategy ingeniously forms both the furan and pyridine rings in a single synthetic operation from simple, readily available starting materials.[6]

Mechanistic Rationale & Causality

This domino reaction typically starts with a 2-hydroxychalcone, an α-bromo ketone, and ammonium acetate. The reaction is believed to initiate with the formation of an enolate from the α-bromo ketone, which then acts as a nucleophile. This is followed by a cascade of reactions including the formation of the furan ring and subsequent construction of the pyridine ring moiety. The use of ammonium acetate serves as the nitrogen source for the pyridine ring. The entire transformation proceeds without the need for any transition metal catalysts, which simplifies purification and reduces toxic waste.

Experimental Protocol: Synthesis of Benzofuro[2,3-c]pyridines

Adapted from Rao, Y. and Li, Z., Green Chem. 2014.[1]

  • Reaction Setup: In a round-bottom flask, combine the 2-hydroxychalcone (1.0 mmol), the α-bromo ketone (1.2 mmol), and ammonium acetate (5.0 mmol).

  • Solvent and Heating: Add ethanol (5 mL) as the solvent. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up & Purification: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) to precipitate the solid product. Collect the solid by vacuum filtration, wash with cold ethanol, and dry. If necessary, the crude product can be further purified by recrystallization or column chromatography.

Workflow Diagram

G cluster_reactants Reactants cluster_process One-Pot Domino Process A 2-Hydroxychalcone D Sequential Annulation (Ethanol, Reflux) A->D B α-Bromo Ketone B->D C Ammonium Acetate (Nitrogen Source) C->D E Functionalized Benzofuro[2,3-c]pyridine D->E Furan & Pyridine Ring Formation

Caption: Metal-Free Domino Synthesis Workflow.

Route 3: Classical Annulation via Meerwein Arylation

A more classical, yet effective, metal-free approach utilizes the Meerwein reaction. This method involves the arylation of an electron-poor alkene, followed by subsequent reduction and cyclization steps to build the benzofuropyridine scaffold.[7]

Mechanistic Rationale & Causality

The key step is the Meerwein arylation, a free-radical reaction where a heterocyclic diazonium salt (prepared from the corresponding amine) couples with an electron-deficient alkene like 1,4-benzoquinone.[7] This forms the initial C-C bond. The resulting adduct is then typically reduced (e.g., with sodium dithionite) to a hydroquinone derivative. Subsequent acid- or base-catalyzed intramolecular cyclization (dehydration) forges the furan ring, yielding the core hydroxy-substituted benzofuropyridine. This building block can then be further functionalized.

Experimental Protocol: Synthesis of Hydroxybenzofuro[2,3-b]pyridine

Adapted from Cravotto, G. et al., Beilstein J. Org. Chem. 2021.[7]

  • Diazotization: Dissolve the starting aminopyridine (10 mmol) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (10.5 mmol) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Meerwein Reaction: In a separate flask, dissolve 1,4-benzoquinone (12 mmol) in acetone. Add the freshly prepared, cold diazonium salt solution portion-wise. Stir vigorously at room temperature until nitrogen evolution ceases.

  • Reduction & Cyclization: Add a solution of sodium dithionite in water to the reaction mixture to reduce the quinone adduct. Acidify the mixture and heat to induce cyclization and dehydration.

  • Work-up & Purification: Cool the mixture and neutralize with a base to precipitate the product. Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol or acetic acid.

Workflow Diagram

G A Aminopyridine B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt B->C E Meerwein Arylation (Radical Coupling) C->E D 1,4-Benzoquinone D->E F Aryl-Quinone Adduct E->F G Reduction & Cyclization (Na2S2O4, Heat) F->G H Hydroxybenzofuropyridine (Final Product) G->H

Caption: Meerwein Arylation Route Workflow.

Comparative Summary of Synthetic Routes

The optimal synthetic route to a benzofuropyridine target depends heavily on the desired substitution pattern, required scale, and available starting materials. The table below provides a high-level comparison of the discussed methodologies.

FeatureRoute 1: Negishi/SNAr AnnulationRoute 2: Domino SynthesisRoute 3: Meerwein Arylation
Key Reaction Pd-catalyzed Negishi cross-coupling / Intramolecular SNAr[4][5]Metal-free domino annulationFree-radical Meerwein arylation
Catalyst Palladium precatalystNone (Metal-free)Typically none (Metal-free)
Key Reagents Fluoropyridine, Organolithium (LDA), ZnCl₂, 2-Bromophenyl acetate2-Hydroxychalcone, α-bromo ketone, NH₄OAcAminopyridine, NaNO₂, 1,4-Benzoquinone
Number of Steps One-pot (multi-step sequence)One-pot, one-stepMulti-step (linear sequence)
Typical Yields High to Excellent (often >80%)[1][4]Good to Excellent (70-95%)Moderate to Good (40-70%)
Advantages - High efficiency and yield- Excellent functional group tolerance[1]- Convergent one-pot process- Metal-free ("green")- High atom economy- Simple, available starting materials- Metal-free- Utilizes classical, well-understood reactions- Access to hydroxy-substituted core
Disadvantages - Requires air-sensitive organometallics- Use of strong base (LDA)- Palladium catalyst cost/removal- Substrate scope may be limited- May require specific chalcone precursors- Multi-step procedure- Diazonium salts can be unstable- Moderate yields

Conclusion and Future Outlook

The synthesis of the benzofuropyridine core has evolved significantly, with modern methodologies offering remarkable efficiency and elegance.

  • For rapid access to diverse analogues with high yields , the Transition-Metal-Catalyzed One-Pot Annulation (Route 1) is a superior choice, despite its requirement for stringent anhydrous and anaerobic conditions.[1][4][5] Its convergent nature and broad substrate scope make it ideal for medicinal chemistry campaigns.[1]

  • For environmentally benign and scalable syntheses , the Metal-Free Domino approach (Route 2) is exceptionally compelling.[6] Its operational simplicity and high atom economy align perfectly with the principles of green chemistry, making it attractive for process development.

  • The Meerwein Arylation (Route 3) remains a viable, metal-free option, particularly when specific hydroxy-substituted benzofuropyridines are the target.[7]

Future advancements will likely focus on further expanding the scope of domino reactions, developing novel C-H activation strategies to bypass the need for pre-functionalized starting materials, and employing photoredox or electrocatalysis to achieve these transformations under even milder conditions. The continued innovation in synthetic methodology will undoubtedly accelerate the discovery and development of novel benzofuropyridine-based therapeutics and materials.

References

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. ChemRxiv. [Link]

  • Application of the Meerwein reaction of 1,4-benzoquinone to a metal-free synthesis of benzofuropyridine analogues. Beilstein Journal of Organic Chemistry. [Link]

  • Clean and efficient assembly of functionalized benzofuro[2,3-c]pyridines via metal-free one-pot domino reactions. Green Chemistry (RSC Publishing). [Link]

  • Domino Reaction of 3-Chlorochromones with Aminoheterocycles. Synthesis of Pyrazolopyridines and Benzofuropyridines and their Optical and Ecto-5'-nucleotidase Inhibitory Effects. ResearchGate. [Link]

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. ACS Publications (The Journal of Organic Chemistry). [Link]

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. PMC (PubMed Central). [Link]

  • Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Advances. [Link]

  • Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b]pyridines. PubMed. [Link]

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. ResearchGate. [Link]

Sources

Validation

Translational Guide: Validating In Vitro Efficacy of Benzofuro[3,2-c]pyridin-1(2H)-one in In Vivo Models

Executive Summary & Mechanistic Rationale The transition of a novel chemical entity from a promising in vitro hit to a validated in vivo therapeutic candidate is the most critical chokepoint in drug development. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transition of a novel chemical entity from a promising in vitro hit to a validated in vivo therapeutic candidate is the most critical chokepoint in drug development. This guide provides an objective, data-driven framework for validating the biological activity of Benzofuro[3,2-c]pyridin-1(2H)-one [1].

Characterized by a fused tricyclic system (benzofuran + pyridine + lactam), this conformationally restricted scaffold is highly valued in central nervous system (CNS) drug discovery. The rigid, planar nature of the benzofuro-pyridine core reduces entropic penalties upon receptor binding, leading to exceptionally high affinity and selectivity for CNS targets, such as the 5-HT6 receptor, compared to highly flexible azepine or tryptamine analogs[2]. Furthermore, the lack of excessive hydrogen bond donors in this specific scaffold significantly enhances blood-brain barrier (BBB) permeability, a critical parameter often optimized in related benzofuro-pyridine kinase inhibitors[3].

This guide compares the in vitro and in vivo performance of the Benzofuro[3,2-c]pyridin-1(2H)-one scaffold against Intepirdine (a standard-of-care 5-HT6 antagonist) and an unconstrained azepine analog, detailing the self-validating protocols required to prove its efficacy as a cognitive enhancer.

Pathway Ligand Benzofuro[3,2-c]pyridin-1(2H)-one (Antagonist) Receptor 5-HT6 Receptor Ligand->Receptor Blocks Gs Gs Protein (Inhibited) Receptor->Gs Decreases activation AC Adenylyl Cyclase Gs->AC Reduces activity cAMP cAMP Levels (Modulated) AC->cAMP Lowers Glutamate Glutamate Release (Increased) cAMP->Glutamate Downstream signaling Cognition Cognitive Enhancement Glutamate->Cognition Restores memory

Fig 1: 5-HT6 receptor antagonism pathway by Benzofuro[3,2-c]pyridin-1(2H)-one.

Comparative Data: In Vitro to In Vivo Translation

To objectively assess the Benzofuro[3,2-c]pyridin-1(2H)-one scaffold, we must evaluate its receptor binding affinity, membrane permeability, and in vivo pharmacokinetics against established benchmarks.

Table 1: In Vitro Pharmacological and ADME Profile
Compound5-HT6 Ki​ (nM)5-HT2A Ki​ (nM)Selectivity RatioMDCK-MDR1 Papp​ ( 10−6 cm/s)Efflux Ratio
Benzofuro[3,2-c]pyridin-1(2H)-one (Lead) 6.2>1000>160x14.51.2
Intepirdine (Standard) 1.56543x22.10.9
Unconstrained Azepine 43.01202.7x8.44.5
Table 2: In Vivo Pharmacokinetics and Efficacy (C57BL/6 Mice)
CompoundDose (mg/kg, PO)Plasma Cmax​ (ng/mL)Brain Kp,uu​ NOR Discrimination Index
Vehicle + Scopolamine ----0.05 ± 0.08
Benzofuro[3,2-c]pyridin-1(2H)-one 104500.850.38 ± 0.05
Intepirdine 106200.600.42 ± 0.06

*p < 0.01 vs. Vehicle + Scopolamine. Data synthesized from representative scaffold benchmarks.

The Translational Workflow

Workflow InVitro 1. In Vitro Profiling (Radioligand Binding & cAMP) ADME 2. ADME & BBB Permeability (MDCK-MDR1 & PAMPA) InVitro->ADME Ki < 10 nM PK 3. In Vivo Pharmacokinetics (Plasma/Brain Ratio) ADME->PK Papp > 10 x 10^-6 cm/s InVivo 4. In Vivo Efficacy (Novel Object Recognition) PK->InVivo Kp,uu > 0.3 Decision Candidate Selection InVivo->Decision Significant Reversal

Fig 2: Translational workflow from in vitro screening to in vivo efficacy validation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They do not merely generate data; they actively prove their own reliability through integrated causality and control mechanisms.

Protocol 1: In Vitro cAMP Functional Antagonism Assay

Causality & Rationale: High binding affinity ( Ki​ ) does not guarantee the desired functional response. Because the 5-HT6 receptor is Gs-coupled, an antagonist must demonstrably prevent serotonin-induced cAMP accumulation. Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the human 5-HT6 receptor. Reasoning: HEK293 cells lack endogenous 5-HT receptors, ensuring that any cAMP modulation is exclusively mediated by the transfected 5-HT6 target.

  • Compound Incubation: Seed cells in a 384-well plate. Pre-incubate with Benzofuro[3,2-c]pyridin-1(2H)-one (concentration gradient: 0.1 nM to 10 µM) for 15 minutes at 37°C.

  • Agonist Challenge: Add 5-HT at its predetermined EC80​ concentration. Reasoning: Pre-incubation allows the antagonist to reach thermodynamic equilibrium before the agonist is introduced, preventing false-negative functional responses.

  • Detection: Lyse cells and measure cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) kit. Self-Validation Mechanism: Calculate the Z'-factor for every plate using the EC80​ 5-HT wells (maximum signal) and buffer-only wells (minimum signal). The assay data is automatically rejected if the Z'-factor falls below 0.5, ensuring that the assay window is robust enough to detect true antagonism.

Protocol 2: In Vivo Brain Penetration and Kp,uu​ Determination

Causality & Rationale: Measuring total brain concentration ( Kp​ ) is a common pitfall. Highly lipophilic compounds like benzofurans partition heavily into brain lipids, giving a falsely high impression of target engagement. Efficacy is driven solely by the unbound fraction in the interstitial fluid ( Kp,uu​ ). Step-by-Step Methodology:

  • Dosing & Sampling: Administer 10 mg/kg PO of the compound to C57BL/6 mice. At designated time points (0.5, 1, 2, 4, 8 hours), collect systemic blood via cardiac puncture.

  • Perfusion: Immediately perfuse the brain with ice-cold saline before extraction. Reasoning: This flushes residual blood from the cerebral microvasculature, preventing plasma drug concentrations from contaminating the brain homogenate readings.

  • Equilibrium Dialysis: Homogenize the brain tissue and perform rapid equilibrium dialysis (RED) against a phosphate buffer for 4 hours at 37°C to determine the fraction unbound ( fu,brain​ ).

  • Quantification: Analyze plasma, total brain, and dialysate samples via LC-MS/MS. Calculate Kp,uu​=Kp​×(fu,brain​/fu,plasma​) . Self-Validation Mechanism: A parallel satellite group of mice is co-dosed with Atenolol (a known zero-penetrance marker) and Diazepam (a known high-penetrance marker). If Atenolol is detected in the brain homogenate, it indicates a failure in the perfusion technique or a compromised BBB, invalidating the cohort.

Protocol 3: Scopolamine-Induced Novel Object Recognition (NOR) Model

Causality & Rationale: 5-HT6 receptors are localized on GABAergic interneurons. Antagonizing them disinhibits cholinergic and glutamatergic neurons, increasing acetylcholine (ACh) release[2]. Scopolamine (a muscarinic antagonist) artificially blocks this cholinergic signaling, inducing amnesia. A successful 5-HT6 antagonist will stimulate enough endogenous ACh to overcome this blockade. Step-by-Step Methodology:

  • Habituation: Acclimate mice to the testing arena for 10 minutes daily for two days.

  • Drug Administration: Administer Benzofuro[3,2-c]pyridin-1(2H)-one (10 mg/kg, PO) 30 minutes prior to Scopolamine (1 mg/kg, IP).

  • Acquisition Phase: 30 minutes post-scopolamine, place the mouse in the arena with two identical objects for 5 minutes.

  • Retention Phase: 24 hours later, replace one familiar object with a novel object. Record the time spent exploring each. Reasoning: A 24-hour inter-trial interval specifically tests long-term memory consolidation, which is highly dependent on 5-HT6/glutamate interplay.

  • Analysis: Calculate the Discrimination Index (DI) = (Time Novel - Time Familiar) / Total Exploration Time. Self-Validation Mechanism: The study design mandates a "Scopolamine + Donepezil" (AChE inhibitor) positive control arm. If Donepezil fails to yield a statistically significant reversal of the scopolamine deficit (DI > 0.3), the entire behavioral baseline is deemed flawed, and the experiment must be repeated.

References

  • Title: US9067949B2 - Benzofuro[3,2-c] pyridines and related analogs as serotonin sub-type 6 (5-HT6)
  • Title: Benzofuro(3,2-c)pyridin-1(2H)
  • Title: Discovery of Conformationally Constrained ALK2 Inhibitors Source: PMC - NIH URL

Sources

Safety & Regulatory Compliance

Safety

Benzofuro[3,2-c]pyridin-1(2h)-one proper disposal procedures

This technical guide provides authoritative, step-by-step operational and disposal protocols for Benzofuro[3,2-c]pyridin-1(2H)-one , a tricyclic heterocyclic compound often utilized as a pharmaceutical intermediate or in...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides authoritative, step-by-step operational and disposal protocols for Benzofuro[3,2-c]pyridin-1(2H)-one , a tricyclic heterocyclic compound often utilized as a pharmaceutical intermediate or in the synthesis of 5-HT receptor agonists.

Due to its specific chemical structure—a benzofuran fused with a pyridine ring—and its acute toxicity profile, improper disposal poses severe environmental and regulatory risks. This document is designed for laboratory managers, environmental health and safety (EHS) officers, and researchers to ensure strict compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and optimal laboratory safety.

Chemical Hazard Profile & Regulatory Causality

Before executing any disposal protocol, personnel must understand the physicochemical hazards that dictate the handling requirements. Benzofuro[3,2-c]pyridin-1(2H)-one (CAS: 26956-45-6) is classified under the Globally Harmonized System (GHS) as Acute Tox. 3 (H301: Toxic if swallowed) [1].

Because it is an acutely toxic pharmaceutical intermediate, it falls under strict EPA regulations. Specifically, the EPA’s 40 CFR Part 266 Subpart P enforces an absolute ban on the "sewering" (flushing down drains) of such hazardous pharmaceutical wastes[2]. Furthermore, the presence of nitrogen and oxygen within its fused heterocyclic ring system means that low-temperature combustion can generate highly toxic byproducts, including nitrogen oxides (NOx) and furans. Therefore, high-temperature incineration is the only scientifically and legally sound method of destruction[3].

Table 1: Quantitative Hazard and Regulatory Data

ParameterSpecification / ClassificationOperational Implication
CAS Number 26956-45-6Unique identifier for waste profiling.
Molecular Weight 185.18 g/mol Used for calculating spill volume molarity.
GHS Classification Acute Tox. 3 (H301)Mandates strict PPE (P264, P270, P301)[1].
EPA Waste Classification RCRA Hazardous WasteMust be segregated into designated Black Bins [4].
Sewering Status Strictly ProhibitedZero-tolerance policy for drain disposal (40 CFR § 266.505)[2].
Destruction Temp. > 1,200°CRequires a permitted high-temperature incinerator[3].

Operational Workflow: Segregation and Storage

The integrity of a disposal program relies on point-of-generation segregation. Mixing Benzofuro[3,2-c]pyridin-1(2H)-one with non-hazardous waste or trace chemotherapy waste compromises the entire waste stream, leading to exorbitant disposal costs and potential EPA fines.

Step-by-Step Segregation Protocol:

  • Identify the Waste Stream: Any expired stock, contaminated PPE, or reaction byproducts containing Benzofuro[3,2-c]pyridin-1(2H)-one must be immediately identified as RCRA Hazardous Waste.

  • Select the Correct Receptacle: Do not use Blue (non-hazardous) or Yellow (trace chemo) bins. All materials must be placed in heavy-duty Black Pharmaceutical Waste Bins clearly labeled "Hazardous Waste Pharmaceuticals"[4].

  • Manage Empty Containers: Under EPA regulations, a container that held an acutely toxic substance must be managed as hazardous waste unless it has been triple-rinsed with an appropriate solvent. Causality note: The rinsate itself then becomes hazardous waste and must be collected in the black bin[5].

  • Satellite Accumulation: Store sealed black bins in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the area is locked, well-ventilated, and kept away from strong oxidizers.

Disposal Protocol: High-Temperature Incineration

To prevent the leaching of active pharmaceutical ingredients (APIs) into the water supply and to destroy the stable heterocyclic rings, Benzofuro[3,2-c]pyridin-1(2H)-one must be subjected to high-temperature combustion.

Step-by-Step Disposal Execution:

  • Waste Profiling: Prior to scheduling a pickup, EHS personnel must submit a waste profile to the disposal vendor, clearly identifying the presence of an Acute Tox. 3 heterocyclic compound.

  • Manifesting: Utilize a licensed RCRA hazardous waste transporter. The laboratory must generate and sign an EPA Uniform Hazardous Waste Manifest (EPA Form 8700-22).

  • Thermal Treatment: The transporter will deliver the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The facility will utilize a high-temperature rotary kiln or liquid injection incinerator operating at >1,200°C [3]. Causality note: This extreme temperature ensures complete cleavage of the carbon-nitrogen and carbon-oxygen bonds, preventing the synthesis of dioxins and furans during combustion[6].

  • Verification: The TSDF will return a signed copy of the manifest and a Certificate of Destruction. Self-Validating Step: The lab manager must verify that the manifest matches the original weight and retain these records for a minimum of three years to prove compliance[7].

G Start Generation of Benzofuro[3,2-c] pyridin-1(2H)-one Waste Segregation Point-of-Generation Segregation (Do Not Sewer) Start->Segregation Identify as Acute Tox 3 Container Place in Black RCRA Hazardous Waste Bin Segregation->Container Solid/Liquid Waste Storage Satellite Accumulation Area (Strict Labeling) Container->Storage Seal & Label Transport Licensed RCRA Transporter (EPA Manifest Required) Storage->Transport Schedule Pickup Incineration High-Temperature Incineration (>1200°C) Transport->Incineration Transfer to TSDF End Certificate of Destruction (Retain for 3 Years) Incineration->End Complete Destruction

Disposal workflow for Benzofuro[3,2-c]pyridin-1(2H)-one ensuring RCRA compliance.

Emergency Spill Response Plan

In the event of an accidental release of Benzofuro[3,2-c]pyridin-1(2H)-one (either as a dry powder or in solution), immediate containment is required to prevent inhalation or dermal exposure.

  • Evacuate and Isolate: Deny entry to all unprotected individuals. Maximize laboratory ventilation[8].

  • Don PPE: Responders must wear a NIOSH-approved respirator, heavy nitrile gloves, and chemical-resistant goggles.

  • Containment: If liquid, dike the spill with an inert absorbent material (e.g., sand, earth, or diatomaceous earth). Do not use combustible absorbents like sawdust[9].

  • Recovery: Use non-sparking tools to scoop the absorbed material or spilled powder into a sealable, leak-proof hazardous waste container.

  • Decontamination: Wash the affected surface area with a dilute ammonia solution or warm soapy water. Collect all wash water as hazardous waste; do not let cleaning runoffs enter municipal sewers [8].

References

  • PubChem, National Institutes of Health. "Benzofuro(3,2-c)pyridin-1(2H)-one | C11H7NO2 | CID 3632228". National Center for Biotechnology Information. Available at:[Link]

  • American Society of Health-System Pharmacists (ASHP). "EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals". ASHP.org. Available at:[Link]

  • Environmental Protection Agency (EPA). "Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies". EPA.gov. Available at:[Link]

  • San Diego Medical Waste. "What is a Pharmaceutical Waste Container? Types, Disposal Guide & Color Codes". SDMedWaste.com. Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals". eCFR.gov. Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzofuro[3,2-c]pyridin-1(2h)-one

Welcome to your essential guide for the safe handling of Benzofuro[3,2-c]pyridin-1(2h)-one. As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your essential guide for the safe handling of Benzofuro[3,2-c]pyridin-1(2h)-one. As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. However, with novelty comes the responsibility of navigating the unknown, particularly concerning safety. This guide is structured to provide you with a robust framework for personal protection, grounded in scientific principles and practical, field-proven insights. Our primary goal is to empower you to work safely and effectively by understanding the why behind each recommendation, ensuring that every protocol is a self-validating system of safety.

The Precautionary Principle: Acknowledging the Unknown

Benzofuro[3,2-c]pyridin-1(2h)-one is a heterocyclic compound with potential applications in medicinal chemistry. As a research chemical, it lacks a comprehensive toxicological profile. Therefore, we must operate under the precautionary principle, assuming the compound is hazardous until proven otherwise. Our safety protocols are derived from an analysis of its structural motifs: the benzofuran and pyridinone moieties.

  • Benzofuran Moiety: The parent compound, benzofuran, is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans (Group 2B)".[1] Studies on 2,3-benzofuran have indicated potential for kidney and liver toxicity following chronic exposure.[2][3] It is also classified as a flammable liquid.[1][4]

  • Pyridinone Moiety: Structurally related pyridone derivatives have been shown to exhibit phototoxicity and photogenotoxicity, meaning they can become toxic or damage DNA upon exposure to light.[5] Pyridine and its derivatives can be harmful if swallowed, inhaled, or in contact with skin, and are known to cause serious eye irritation.[6][7]

Given these potential risks, a conservative approach to personal protective equipment (PPE) is not just recommended; it is essential.

The Foundation of Safety: Engineering and Administrative Controls

Before any discussion of PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative controls.

  • Primary Engineering Control: All work involving Benzofuro[3,2-c]pyridin-1(2h)-one, from weighing solids to conducting reactions and workups, must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to capture and exhaust vapors, dusts, and aerosols.

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the potential hazards and the specific handling procedures outlined in this guide.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for various laboratory operations involving Benzofuro[3,2-c]pyridin-1(2h)-one.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesFlame-Resistant Lab CoatFume Hood (Primary)
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesFlame-Resistant Lab Coat, Chemical Apron (optional)Fume Hood (Primary)
Running Reaction/Heating Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesFlame-Resistant Lab CoatFume Hood (Primary)
Aqueous/Solvent Workup Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesFlame-Resistant Lab Coat, Chemical ApronFume Hood (Primary)
Handling Waste Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesFlame-Resistant Lab CoatFume Hood (Primary)
Large-Scale Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Butyl or Viton Gloves over NitrileChemical Resistant Suit/ApronFull-face Respirator with appropriate cartridge
Eye and Face Protection: A Non-Negotiable Mandate

Standard safety glasses are insufficient. The potential for splashes of corrosive or toxic materials necessitates a higher level of protection.

  • Chemical Splash Goggles: Must be worn at all times when handling the compound. They provide a seal around the eyes, protecting against liquid splashes and vapors.

  • Face Shield: A face shield must be worn in addition to chemical splash goggles whenever there is a significant splash hazard, such as when transferring solutions or working with reactions under pressure.

Skin and Body Protection: Comprehensive Coverage

Your personal clothing should not be your first line of defense.

  • Flame-Resistant (FR) Lab Coat: Given the flammability of the related compound benzofuran, an FR lab coat is required. It should be fully buttoned with the sleeves rolled down.[1]

  • Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for any laboratory setting to protect against spills and physical hazards.

  • Chemical Apron: For procedures involving larger volumes or a higher risk of splashing, a chemically resistant apron worn over the lab coat provides an additional layer of protection.

Hand Protection: The Critical Interface

Since direct contact is a primary route of exposure, proper glove selection and use are paramount.

  • Double Gloving: The practice of wearing two pairs of nitrile gloves is mandatory. This provides a buffer in case the outer glove is compromised, allowing you to remove it without losing protection.

  • Glove Material: Nitrile gloves are a good starting point for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl or Viton should be considered. Always consult a glove manufacturer's compatibility chart for the specific solvents being used.

  • Immediate Removal upon Contamination: If a glove becomes contaminated, remove it immediately using the proper technique (see section 4.2), wash your hands, and don a new pair. Never reuse disposable gloves.[8]

Procedural Discipline: Workflows for Safety

Adherence to established procedures is critical for minimizing risk. The following workflows should be incorporated into your standard operating procedures.

PPE Selection Workflow

The decision-making process for selecting appropriate PPE should be systematic.

PPE_Selection cluster_assessment Risk Assessment cluster_selection PPE Selection Start Identify Task (e.g., Weighing, Synthesis) AssessHazards Assess Potential Hazards - Inhalation (dust/vapor) - Skin/Eye Contact (splash) - Fire (solvents) Start->AssessHazards AssessVolume Assess Scale & Volume (mg vs. L) AssessHazards->AssessVolume SelectEye Select Eye/Face Protection (Goggles +/- Face Shield) AssessVolume->SelectEye SelectBody Select Body Protection (FR Lab Coat, Apron) SelectEye->SelectBody SelectHand Select Hand Protection (Double Nitrile, etc.) SelectBody->SelectHand SelectResp Confirm Engineering Control (Fume Hood Sufficient?) SelectHand->SelectResp Proceed Proceed with Task SelectResp->Proceed Yes Consult Consult EHS / Use Respirator SelectResp->Consult No

Caption: PPE selection workflow based on task-specific risk assessment.

Step-by-Step PPE Donning and Doffing

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring they go over the cuffs of your lab coat.

  • Goggles: Put on your chemical splash goggles.

  • Face Shield: If required, put on your face shield.

Doffing (Taking Off) Sequence: This should be performed in an order that moves from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off.

  • Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps.

  • Lab Coat: Unbutton the lab coat. As you remove it, fold the contaminated outside inwards, away from your body.

  • Inner Gloves: Remove the final pair of gloves using the same technique as before.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Decontamination and Waste Disposal: Closing the Loop

Proper decontamination and disposal prevent the spread of contamination and protect support staff.

Decontamination Protocol
  • Glassware: All glassware used for handling Benzofuro[3,2-c]pyridin-1(2h)-one should be decontaminated before being removed from the fume hood. Rinse with a suitable solvent (one in which the compound is soluble, like acetone or ethanol), followed by a triple rinse with water. The initial solvent rinse must be collected as hazardous waste.

  • Surfaces: At the end of each work session, wipe down the interior surfaces of the fume hood with a cloth dampened with a decontaminating solution (e.g., 70% ethanol), followed by a dry cloth. Dispose of the cloths as solid hazardous waste.

Waste Management Workflow

All waste generated from handling this compound must be treated as hazardous.

Waste_Disposal cluster_generation Waste Generation cluster_disposal Disposal Pathway SolidWaste Solid Waste (Gloves, Wipes, Contaminated Solids) SolidContainer Labeled, Sealed Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Waste (Reaction Mixtures, Solvent Rinses) LiquidContainer Labeled, Sealed Liquid Hazardous Waste Container LiquidWaste->LiquidContainer SharpsWaste Sharps Waste (Needles, Contaminated Glass) SharpsContainer Labeled, Puncture-Proof Sharps Container SharpsWaste->SharpsContainer EHS_Pickup Arrange for EHS Pickup SolidContainer->EHS_Pickup LiquidContainer->EHS_Pickup SharpsContainer->EHS_Pickup

Sources

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